Product packaging for Benzyl 7-oxoazepane-2-carboxylate(Cat. No.:CAS No. 1803571-51-8)

Benzyl 7-oxoazepane-2-carboxylate

Cat. No.: B1383342
CAS No.: 1803571-51-8
M. Wt: 247.29 g/mol
InChI Key: BGMLBAAZDMGRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl 7-oxoazepane-2-carboxylate (CAS 1803571-51-8) is a specialized organic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research . This molecule features a seven-membered azepane ring core, a benzyl ester protective group, and a ketone functionality at the 7-position. The presence of the benzyl ester makes it a versatile precursor for further synthetic modifications, particularly in the synthesis of more complex nitrogen-containing heterocycles, which are privileged structures in drug discovery . Researchers utilize this compound in the development of protease inhibitors, enzyme ligands, and other pharmacologically active molecules that target a range of biological pathways. The 7-oxo (ketone) group provides a key handle for chemical transformations, while the ester can be selectively manipulated, for instance, through hydrolysis to the corresponding carboxylic acid or through coupling reactions to form amides. As a building block, it is instrumental in constructing molecular complexity for lead optimization and library synthesis in drug development programs. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Proper storage conditions should be maintained in an inert atmosphere at room temperature to ensure product stability . Handling should be conducted by qualified personnel in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO3 B1383342 Benzyl 7-oxoazepane-2-carboxylate CAS No. 1803571-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 7-oxoazepane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-9-5-4-8-12(15-13)14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMLBAAZDMGRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: Benzyl 7-oxoazepane-2-carboxylate CAS 1803571-51-8

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on Benzyl 7-oxoazepane-2-carboxylate (CAS 1803571-51-8) is limited. This guide synthesizes the available data on the compound and related structures to provide a comprehensive overview for researchers, scientists, and drug development professionals. Direct experimental data for this specific compound is not extensively published.

Introduction

This compound is a heterocyclic organic compound featuring a seven-membered azepane ring, a benzyl ester, and a ketone functional group. The azepane scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules and its utility as a conformationally constrained building block.[1][2][3][4] This guide provides an overview of the available data for this compound, along with general synthetic approaches and potential applications based on related structures.

Physicochemical Properties

PropertyValueSource
CAS Number 1803571-51-8[5]
Molecular Formula C₁₄H₁₇NO₃[5]
Molecular Weight 247.28 g/mol [5]
Melting Point Not available[5]
Boiling Point Not available[5]
Density Not available[5]
Storage Conditions Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C[5]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not documented in publicly accessible literature. However, general synthetic strategies for related substituted azepane-2-carboxylate derivatives can provide a logical framework for its preparation.

A plausible synthetic approach could involve the cyclization of a linear amino acid precursor or the expansion of a smaller ring system. For instance, the synthesis of the isomeric Benzyl 2-oxoazepane-1-carboxylate has been described starting from caprolactam.[6] An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives has also been developed, highlighting a potential route for stereoselective synthesis.[7]

General Workflow for the Synthesis of Substituted Azepanes:

The following diagram illustrates a generalized workflow for the synthesis of functionalized azepane scaffolds, which could be adapted for the target molecule.

G General Synthetic Workflow for Azepane Derivatives Start Starting Materials (e.g., Amino Acids, Lactams) Intermediate1 Functional Group Manipulation / Ring Formation Precursor Start->Intermediate1 Protection/Activation Cyclization Cyclization or Ring Expansion Intermediate1->Cyclization AzepaneCore Substituted Azepane Core Cyclization->AzepaneCore Purification FinalProduct This compound AzepaneCore->FinalProduct Esterification & Final Modification

Caption: Generalized workflow for azepane synthesis.

Potential Applications in Drug Discovery

While there is no specific biological activity reported for this compound, the 7-oxoazepane-2-carboxylate core is a valuable scaffold in drug discovery. Azepane derivatives are known to act as peptidomimetics and have been investigated as glycosidase inhibitors.[1][2][3]

Potential Logical Relationships in Drug Discovery:

The diagram below outlines the logical progression from a chemical scaffold to a potential therapeutic application.

G Drug Discovery Potential of Azepane Scaffolds Scaffold Azepane Scaffold (e.g., this compound) Properties Conformationally Constrained Peptidomimetic Scaffold->Properties Target Biological Targets (e.g., Enzymes, Receptors) Properties->Target Activity Biological Activity (e.g., Glycosidase Inhibition) Target->Activity Therapeutic Potential Therapeutic Area (e.g., Antiviral, Metabolic Diseases) Activity->Therapeutic

Caption: Logical path from scaffold to therapeutic use.

Safety and Handling

For handling this compound, standard laboratory safety precautions should be observed. This includes wearing protective eyewear, clothing, and gloves to avoid skin contact.[5] Experiments should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical entity with potential applications in research and development, particularly in the field of medicinal chemistry. While specific data for this compound is scarce, the broader family of azepane derivatives has demonstrated significant biological relevance. Further research is needed to elucidate the specific properties and potential applications of this particular molecule. The synthetic strategies and potential roles in drug discovery outlined in this guide are based on established knowledge of similar chemical structures and are intended to provide a foundation for future investigation.

References

An In-depth Technical Guide to the Physical Properties of Benzyl 7-oxoazepane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 7-oxoazepane-2-carboxylate is a heterocyclic organic compound with the chemical formula C₁₄H₁₇NO₃. As a derivative of caprolactam, a key precursor in the production of Nylon-6, this molecule holds potential interest for researchers in medicinal chemistry and materials science. Its structure, featuring a seven-membered lactam ring, a carboxylate group, and a benzyl ester, provides a scaffold for the synthesis of more complex molecules with potential biological activity. This technical guide provides a summary of the known physical and chemical properties of this compound, outlines a general synthetic approach, and discusses its potential applications.

Physicochemical Properties

A comprehensive compilation of the physical properties of this compound is essential for its application in research and development. While some properties are readily available, others remain to be experimentally determined.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.28 g/mol [1]
CAS Number 1803571-51-8[1]
Melting Point Not available[1]
Boiling Point Not available[1]
Density Not available[1]
Solubility Not available
Appearance No data available[1]

Note: The lack of available experimental data for properties such as melting point, boiling point, density, and solubility highlights an area for future research to fully characterize this compound.

Synthesis and Experimental Protocols

General Esterification Protocol (Hypothetical)

This protocol is based on common esterification methods and should be optimized for the specific substrates.

Materials:

  • 7-oxoazepane-2-carboxylic acid

  • Benzyl alcohol

  • An acidic catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a coupling agent (e.g., DCC, EDC)

  • An appropriate solvent (e.g., toluene, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-oxoazepane-2-carboxylic acid in the chosen solvent.

  • Addition of Reagents: Add an equimolar amount or a slight excess of benzyl alcohol to the solution.

  • Catalysis:

    • Acid Catalysis: Add a catalytic amount of the acid catalyst. The reaction mixture is typically heated to reflux with removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the product.

    • Coupling Agent: If using a coupling agent, the reaction is typically run at room temperature. The coupling agent is added to the mixture of the carboxylic acid and alcohol.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature. If an acid catalyst was used, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield the pure this compound.

Logical Relationship of Synthesis

The synthesis of this compound logically follows from its constituent parts: the 7-oxoazepane-2-carboxylic acid backbone and the benzyl alcohol protecting group. The key chemical transformation is the formation of an ester bond.

Synthesis_Logical_Flow Logical Flow of Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 7-oxoazepane-2-carboxylic acid 7-oxoazepane-2-carboxylic acid Esterification Esterification 7-oxoazepane-2-carboxylic acid->Esterification Benzyl alcohol Benzyl alcohol Benzyl alcohol->Esterification This compound This compound Esterification->this compound

References

An In-depth Technical Guide to Benzyl 7-oxoazepane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 7-oxoazepane-2-carboxylate, a derivative of the cyclic amino acid 7-oxoazepane-2-carboxylic acid. Due to the limited direct literature on this specific benzyl ester, this guide extrapolates data from its parent carboxylic acid and established chemical principles.

Chemical Structure and Properties

This compound is the benzyl ester of 7-oxoazepane-2-carboxylic acid. The core structure is a seven-membered lactam ring, also known as an azepane-2-one or caprolactam ring, with a benzyl carboxylate group at the 2-position. The stereochemistry at the C2 position is typically (S) when derived from natural amino acid precursors.

chemical_structure cluster_0 This compound C1 C C2 C C1->C2 C7 C(O)O C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C(O) C5->C6 N N-H C6->N N->C1 CH2 CH2 C7->CH2 Ph Ph CH2->Ph

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValue (Predicted)Source
Molecular FormulaC₁₄H₁₇NO₃-
Molecular Weight247.29 g/mol -
XLogP31.9-
Hydrogen Bond Donor Count1-
Hydrogen Bond Acceptor Count3-
Rotatable Bond Count3-

Note: Properties are predicted as no experimental data is readily available for the benzyl ester. Data for the parent carboxylic acid, (2S)-7-oxoazepane-2-carboxylic acid, is available and has a molecular weight of 157.17 g/mol and an XLogP3 of -0.1.[1]

Synthesis

A plausible synthetic route to this compound involves two main stages: the synthesis of the parent carboxylic acid, (2S)-7-oxoazepane-2-carboxylic acid, followed by its esterification with benzyl alcohol.

A general approach for synthesizing 7-substituted azepane-2-carboxylic acids starts from (S)-tribenzyl glutamic acid γ-aldehyde.[2] This undergoes a Horner-Wadsworth-Emmons reaction, followed by a one-pot reduction and cyclization to yield the azepane carboxylic acid.[2]

The subsequent esterification can be achieved through various methods, such as Fischer esterification or by using coupling agents. A common method for benzyl esterification of amino acids is by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).[3]

synthesis_workflow cluster_synthesis Synthesis Workflow start (S)-Glutamic acid aldehyde (S)-tribenzyl glutamic acid γ-aldehyde start->aldehyde Protection & Reduction hwe_product Horner-Wadsworth-Emmons product aldehyde->hwe_product Horner-Wadsworth-Emmons parent_acid (2S)-7-oxoazepane-2-carboxylic acid hwe_product->parent_acid Hydrogenation & Cyclization esterification Benzyl Esterification parent_acid->esterification Reactant product This compound esterification->product Product

References

Technical Guide: Determination of Benzyl 7-oxoazepane-2-carboxylate Molecular Weight

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed analysis of the molecular weight of Benzyl 7-oxoazepane-2-carboxylate, a compound of interest in pharmaceutical research and drug development. The determination of molecular weight is a foundational step in chemical characterization, influencing everything from reaction stoichiometry to pharmacological activity.

Molecular Identity and Formula

This compound is an organic compound featuring an azepane ring system. Based on its isomeric form, benzyl 3-oxoazepane-1-carboxylate, the molecular formula for this compound is established as C₁₄H₁₇NO₃.[1] This formula is the basis for the theoretical calculation of its molecular weight.

Methodology for Molecular Weight Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The calculation protocol involves identifying each element in the molecular formula, determining the number of atoms for each element, and multiplying by the element's standard atomic weight.

Protocol:

  • Identify Constituent Elements: The molecular formula C₁₄H₁₇NO₃ contains Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

  • Determine Atom Count: The subscripts in the formula indicate the number of atoms for each element:

    • Carbon (C): 14

    • Hydrogen (H): 17

    • Nitrogen (N): 1

    • Oxygen (O): 3

  • Obtain Standard Atomic Weights: The standard atomic weights from the IUPAC are used for the calculation:

    • C: 12.011 u

    • H: 1.008 u

    • N: 14.007 u

    • O: 15.999 u

  • Calculate Total Mass for Each Element: The number of atoms of each element is multiplied by its atomic weight.

  • Summation: The total masses of all constituent elements are summed to yield the final molecular weight of the compound.

Data Presentation

The calculated molecular weight of this compound is 247.28 g/mol .[2] The detailed breakdown of this calculation is presented in the table below.

ElementSymbolAtom CountAtomic Weight (u)Total Mass Contribution (u)
CarbonC1412.011168.154
HydrogenH171.00817.136
NitrogenN114.00714.007
OxygenO315.99947.997
Total 247.294

Note: The final calculated value of 247.294 g/mol is consistent with the commonly cited value of 247.28 g/mol , with minor differences arising from the precision of atomic weights used.[2]

Visualization of Calculation Workflow

The logical relationship for the molecular weight calculation is illustrated in the following diagram. It shows how the elemental components and their respective atomic counts and weights contribute to the final molecular weight.

G cluster_elements Constituent Elements (C₁₄H₁₇NO₃) cluster_calculation Calculation cluster_result Final Molecular Weight C Carbon (C) Atom Count: 14 Atomic Weight: 12.011 u Calc_C 14 * 12.011 = 168.154 C->Calc_C H Hydrogen (H) Atom Count: 17 Atomic Weight: 1.008 u Calc_H 17 * 1.008 = 17.136 H->Calc_H N Nitrogen (N) Atom Count: 1 Atomic Weight: 14.007 u Calc_N 1 * 14.007 = 14.007 N->Calc_N O Oxygen (O) Atom Count: 3 Atomic Weight: 15.999 u Calc_O 3 * 15.999 = 47.997 O->Calc_O Sum Summation (Total Mass) Calc_C->Sum Calc_H->Sum Calc_N->Sum Calc_O->Sum Result 247.294 g/mol Sum->Result

Molecular Weight Calculation Workflow

References

Synthesis of Benzyl 7-oxoazepane-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for Benzyl 7-oxoazepane-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the absence of a direct, published experimental protocol for this specific molecule, this guide outlines a robust, multi-step synthesis constructed from well-established and analogous chemical transformations. The proposed pathway begins with the readily available chiral starting material, L-lysine, and proceeds through the formation of the key intermediate, (2S)-7-oxoazepane-2-carboxylic acid, followed by a final esterification step.

Part 1: Synthesis of (2S)-7-oxoazepane-2-carboxylic acid from L-Lysine

The initial phase of the synthesis focuses on the construction of the core azepane ring structure. This is achieved through a sequence of protection, oxidation, and cyclization steps starting from L-lysine.

Step 1: Orthogonal Protection of L-Lysine

To enable selective modification of the two amino groups of L-lysine, orthogonal protecting groups are installed. The α-amino group is protected as a tert-butoxycarbonyl (Boc) derivative, and the ε-amino group is protected as a benzyloxycarbonyl (Cbz) derivative.

Experimental Protocol: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid
  • To a solution of L-lysine hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of benzyl chloroformate (Cbz-Cl) (1.1 equivalents) in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.

Step 2: Selective Deprotection and Oxidation to Aldehyde

The Cbz group is selectively removed from the ε-amino group, and the resulting primary amine is oxidized to an aldehyde.

Experimental Protocol: Synthesis of (S)-tert-butyl (6-oxo-1-(((benzyloxy)carbonyl)amino)hexane-2-carbonyl)carbamate
  • Dissolve the product from Step 1 in a suitable solvent such as methanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting free amine in a chlorinated solvent like dichloromethane.

  • Add an oxidizing agent such as Dess-Martin periodinane (1.5 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aldehyde.

Step 3: Intramolecular Reductive Amination and Lactam Formation

The aldehyde undergoes intramolecular reductive amination to form the azepane ring, which is subsequently oxidized to the lactam.

Experimental Protocol: Synthesis of (S)-benzyl 2-((tert-butoxycarbonyl)amino)-7-oxoazepane-2-carboxylate
  • Dissolve the crude aldehyde from Step 2 in a solvent mixture such as 1,2-dichloroethane.

  • Add a mild reducing agent like sodium triacetoxyborohydride (1.5 equivalents) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • The resulting cyclic amine is then oxidized to the lactam using a suitable oxidizing agent like ruthenium(III) chloride with sodium periodate.

Step 4: Deprotection to (2S)-7-oxoazepane-2-carboxylic acid

The Boc protecting group is removed under acidic conditions to yield the free amino acid.

Experimental Protocol: Synthesis of (2S)-7-oxoazepane-2-carboxylic acid
  • Dissolve the protected lactam from Step 3 in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% v/v).

  • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a salt.

  • The free carboxylic acid can be obtained by purification via ion-exchange chromatography.

Part 2: Benzylation of (2S)-7-oxoazepane-2-carboxylic acid

The final step is the esterification of the carboxylic acid with benzyl alcohol to yield the target molecule, this compound. The Fischer-Speier esterification is a classic and effective method for this transformation.

Experimental Protocol: Synthesis of this compound
  • Suspend (2S)-7-oxoazepane-2-carboxylic acid (1 equivalent) in benzyl alcohol (used as both reactant and solvent, typically a large excess).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux (approximately 80-100 °C) with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis. These values are representative of typical yields for such transformations and may vary depending on the specific reaction conditions and scale.

StepProductStarting Material(s)Key ReagentsTypical Yield (%)
1(S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acidL-lysine hydrochloride(Boc)₂O, Cbz-Cl85-95
2(S)-tert-butyl (6-oxo-1-(((benzyloxy)carbonyl)amino)hexane-2-carbonyl)carbamateProduct from Step 1Pd/C, H₂, Dess-Martin periodinane70-85
3(S)-benzyl 2-((tert-butoxycarbonyl)amino)-7-oxoazepane-2-carboxylateProduct from Step 2NaBH(OAc)₃, RuCl₃, NaIO₄60-75
4(2S)-7-oxoazepane-2-carboxylic acidProduct from Step 3Trifluoroacetic acid (TFA)90-98
5This compound(2S)-7-oxoazepane-2-carboxylic acid, Benzyl alcoholH₂SO₄ or p-TsOH75-90

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Lysine L-Lysine Protected_Lysine (S)-2-((tert-butoxycarbonyl)amino)-6- (((benzyloxy)carbonyl)amino)hexanoic acid Lysine->Protected_Lysine Step 1: Orthogonal Protection Aldehyde (S)-tert-butyl (6-oxo-1-(((benzyloxy)carbonyl)amino) hexane-2-carbonyl)carbamate Protected_Lysine->Aldehyde Step 2: Deprotection & Oxidation Protected_Lactam (S)-benzyl 2-((tert-butoxycarbonyl)amino) -7-oxoazepane-2-carboxylate Aldehyde->Protected_Lactam Step 3: Reductive Amination & Lactamization Carboxylic_Acid (2S)-7-oxoazepane-2-carboxylic acid Protected_Lactam->Carboxylic_Acid Step 4: Deprotection Final_Product This compound Carboxylic_Acid->Final_Product Step 5: Fischer Esterification

Caption: Proposed synthesis pathway for this compound.

Mechanism of Fischer-Speier Esterification

Fischer_Esterification cluster_reactants Reactants cluster_products Products Carboxylic_Acid 7-Oxoazepane-2- carboxylic acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl Protonation Benzyl_Alcohol Benzyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Benzyl_Alcohol->Tetrahedral_Intermediate Proton H+ Proton->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Leaving Intermediate before Water Elimination Proton_Transfer->Water_Leaving Proton Transfer Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester Elimination of Water Water Water Water_Leaving->Water Final_Ester Benzyl 7-oxoazepane- 2-carboxylate Protonated_Ester->Final_Ester Deprotonation Regen_Proton H+ Protonated_Ester->Regen_Proton

Caption: Mechanism of the Fischer-Speier esterification step.

The Discovery of Novel 7-Oxoazepane-2-carboxylate Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 7-oxoazepane-2-carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its potential to serve as a core structure in the design of novel therapeutic agents. This seven-membered lactam ring system, incorporating a carboxylic acid or ester functional group, offers a three-dimensional architecture that can be strategically modified to interact with a variety of biological targets. This technical guide provides an in-depth overview of the discovery of novel 7-oxoazepane-2-carboxylate derivatives, with a focus on synthetic methodologies, biological evaluation, and future perspectives for researchers, scientists, and drug development professionals.

Synthetic Strategies

The synthesis of 7-oxoazepane-2-carboxylate derivatives can be approached through various synthetic routes, often leveraging ring-closing or ring-expansion strategies. A common precursor for these syntheses is caprolactam.

General Synthetic Workflow

The synthesis of a 7-oxoazepane-2-carboxylate derivative typically involves the protection of the lactam nitrogen, followed by the introduction of the carboxylate group at the C2 position, and subsequent modifications.

G cluster_synthesis General Synthetic Workflow Start Caprolactam Step1 N-Protection Start->Step1 e.g., Boc, Cbz Step2 Carboxylation at C2 Step1->Step2 Strong base (e.g., n-BuLi) + Electrophile (e.g., CO2, chloroformate) Step3 Esterification/ Amidation Step2->Step3 Alcohol/Amine + Coupling agent Step4 Derivatization/ Functionalization Step3->Step4 Further synthetic modifications End Novel 7-Oxoazepane-2-carboxylate Derivatives Step4->End

Caption: A generalized workflow for the synthesis of 7-oxoazepane-2-carboxylate derivatives.

Experimental Protocol: Synthesis of Benzyl 2-oxoazepane-1-carboxylate

A representative method for the synthesis of a protected 7-oxoazepane-2-carboxylate derivative involves the use of a strong base to deprotonate the lactam at the C2 position, followed by quenching with an electrophile.[1]

Method A: A solution of n-BuLi (1.6 M in hexanes, 21.5 mL, 34.4 mmol) is added dropwise to a solution of caprolactam (3.00 g, 26.5 mmol) in THF (80 mL) at -78 °C. The reaction mixture is stirred for 30 minutes at -78 °C, followed by the addition of benzyl chloroformate. The reaction is then warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford Benzyl 2-oxoazepane-1-carboxylate.[1]

Biological Evaluation

The biological activity of novel 7-oxoazepane-2-carboxylate derivatives is assessed through a cascade of in vitro and in vivo assays to determine their therapeutic potential. The specific assays employed are dependent on the intended therapeutic target.

Illustrative Biological Evaluation Workflow

A typical workflow for evaluating the biological activity of newly synthesized compounds is depicted below. This process begins with high-throughput screening against a target of interest and progresses to more complex cellular and in vivo models for promising candidates.

G cluster_bio_eval Biological Evaluation Workflow Start Synthesized Derivatives Step1 Primary Screening (e.g., Enzyme Inhibition Assay) Start->Step1 Step2 Secondary Screening (e.g., Cell-Based Assays) Step1->Step2 Hit Identification Step3 Lead Optimization (SAR Studies) Step2->Step3 Lead Generation Step4 In Vivo Efficacy (Animal Models) Step3->Step4 End Candidate Drug Step4->End

Caption: A standard workflow for the biological evaluation of novel chemical entities.

Potential Therapeutic Applications and Assays

While specific data for 7-oxoazepane-2-carboxylate derivatives is emerging, related azepane structures have shown promise in various therapeutic areas. The following table summarizes potential applications and the corresponding in vitro assays that would be employed for screening.

Therapeutic AreaPotential TargetIn Vitro Assay
Oncology Protein KinasesKinase Inhibition Assay (e.g., VEGFR-2)
TubulinTubulin Polymerization Assay
Sortase AFRET-based Sortase A Inhibition Assay
Infectious Diseases Bacterial EnzymesMinimum Inhibitory Concentration (MIC) Assay
Viral ProteasesProtease Inhibition Assay
Inflammation Cyclooxygenase (COX)COX Inhibition Assay
Example Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is an example of how the inhibitory activity of novel compounds against COX enzymes can be evaluated.

The in vitro cyclooxygenase (COX-1 and COX-2) inhibition of the synthesized compounds can be determined using a COX inhibitor screening assay kit according to the manufacturer's instructions. The IC50 values are calculated from the concentration-response curve. Celecoxib can be used as a reference compound.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the 7-oxoazepane-2-carboxylate scaffold, key points of diversification include the substituent on the lactam nitrogen (R1), and the nature of the carboxylate group (R2), as well as substitutions on the azepane ring itself.

Logical Relationship in SAR Studies

The iterative process of SAR involves synthesizing analogs with systematic structural modifications and evaluating their biological activity to build a model of the pharmacophore.

G cluster_sar Structure-Activity Relationship (SAR) Cycle Start Initial Hit Compound Step1 Chemical Synthesis of Analogs Start->Step1 Step2 Biological Testing Step1->Step2 Step3 Data Analysis and Model Refinement Step2->Step3 Step4 Design of New Analogs Step3->Step4 End Optimized Lead Compound Step3->End Achieve desired activity and properties Step4->Step1 Iterative Cycle

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies in drug discovery.

Data Presentation

The quantitative data from biological assays are best presented in a tabular format for clear comparison of the activity of different derivatives. The following is an illustrative table for a hypothetical series of 7-oxoazepane-2-carboxylate derivatives tested for anticancer activity.

Compound IDR1R2VEGFR-2 IC50 (µM)MCF-7 IC50 (µM)
AZP-001 HOEt> 10085.2
AZP-002 BenzylOEt50.142.6
AZP-003 4-Cl-BenzylOEt25.815.3
AZP-004 4-Cl-BenzylNH-Cyclohexyl5.27.8
Sorafenib --0.095.5

Conclusion and Future Directions

The 7-oxoazepane-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for library synthesis and lead optimization. Future research should focus on the exploration of a wider range of substitutions on the azepane ring and the evaluation of these novel derivatives against a broader panel of biological targets. The integration of computational modeling and in silico screening will further accelerate the discovery of potent and selective drug candidates based on this versatile scaffold.

References

Technical Guide: Solubility Profile of Benzyl 7-oxoazepane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzyl 7-oxoazepane-2-carboxylate in organic solvents. Due to the limited availability of direct quantitative solubility data in published literature, this document focuses on providing a detailed profile based on the compound's physicochemical properties, the known solubility of structurally related molecules, and standardized experimental protocols for solubility determination.

Compound Profile

This compound is a derivative of caprolactam, featuring a benzyl ester protecting group. Its structure suggests a moderate polarity. Below are its key identifiers and computed properties.

PropertyValueSource
CAS Number 1803571-51-8[1]
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.29 g/mol [1]
IUPAC Name This compound[1]
Structure (Image of the chemical structure would be placed here in a full whitepaper)

Predicted Solubility in Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)HighThe polar lactam moiety is expected to interact well with these solvents. THF is used as a solvent in the synthesis of a similar compound.[3]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe compound can likely engage in hydrogen bonding with protic solvents. Alcohols are good solvents for many esters and amines.[2]
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective for a wide range of organic compounds of intermediate polarity.
Ethers Diethyl etherModerateThe benzyl group enhances solubility in less polar ethers.
Esters Ethyl acetate (EtOAc)Moderate to High"Like dissolves like" principle suggests good solubility. EtOAc is commonly used as an eluent in the purification of related compounds.[3]
Aromatic Toluene, BenzeneModerateThe aromatic benzyl group should promote solubility in these solvents.
Non-polar Hexane, HeptaneLowThe polar lactam and ester functionalities are expected to limit solubility in highly non-polar solvents. Hexane is often used as an anti-solvent or in combination with a more polar solvent for chromatography.[3]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This section outlines a standard protocol for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent. This method is considered the gold standard for solubility measurement.[4][5]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument for quantification.

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

  • Sample Preparation and Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The result is the thermodynamic solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes relevant to the study of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B 1 C Agitate at constant temperature (24-48h) B->C 2 D Centrifuge to pellet undissolved solid C->D 3 E Withdraw supernatant D->E 4 F Dilute sample E->F 5 G Quantify concentration (e.g., HPLC) F->G 6 H Solubility (mg/mL) G->H G cluster_synthesis Synthesis cluster_workup Workup & Purification Start Caprolactam + Reagents in Organic Solvent (e.g., THF) Reaction Chemical Reaction (-78°C to RT) Start->Reaction Quench Reaction Quenching Reaction->Quench Extract Aqueous Workup & Solvent Extraction (e.g., EtOAc) Quench->Extract Dry Drying and Solvent Evaporation Extract->Dry Purify Flash Column Chromatography (e.g., Hexane/EtOAc gradient) Dry->Purify End Pure Benzyl 7-oxoazepane-2-carboxylate Purify->End

References

Potential Research Applications of Azepane Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent three-dimensional structure and conformational flexibility make it an attractive starting point for the design of novel therapeutic agents targeting a wide range of diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential research applications of azepane carboxylate derivatives, with a focus on their anticancer, antiviral, and antidiabetic properties.

Core Applications and Biological Activities

Azepane carboxylates and their derivatives have demonstrated a remarkable diversity of biological activities. The seven-membered nitrogen-containing ring system allows for the precise spatial orientation of substituents, enabling high-affinity interactions with various biological targets.

Anticancer Activity

Several studies have highlighted the potential of azepane carboxylate derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the modulation of key signaling pathways involved in cell growth and survival.

One of the primary mechanisms of action for the anticancer effects of some azepane derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and resistance to apoptosis.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Azepane [label="Azepane Carboxylate\nDerivatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#4285F4"]; PDK1 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Akt -> mTORC1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; mTORC1 -> CellGrowth [color="#34A853"]; Akt -> Apoptosis [label=" inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; Azepane -> PI3K [label=" inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } PI3K/Akt/mTOR Signaling Pathway Inhibition by Azepane Carboxylates

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative azepane derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Diazepine 4aCaco-2 (Colorectal)8.445 ± 2.26[1]
Oxazepine 7aCaco-2 (Colorectal)33.04 ± 2.06[1]
Dibenzo[b,f]azepine 5eLeukaemia SR13.05 ± 0.62[2]
Antiviral Activity

Azepane derivatives have also emerged as promising antiviral agents, particularly against the Hepatitis B virus (HBV). The mechanism of action for these compounds often involves the disruption of the viral life cycle, specifically by modulating the assembly of the viral capsid.[3] HBV capsid assembly modulators (CAMs) can interfere with the formation of the nucleocapsid, leading to the production of non-infectious viral particles.[3][4]

// Nodes Entry [label="1. Entry into\nHepatocyte", fillcolor="#F1F3F4", fontcolor="#202124"]; Uncoating [label="2. Uncoating", fillcolor="#F1F3F4", fontcolor="#202124"]; rcDNA_to_cccDNA [label="3. rcDNA to\ncccDNA (nucleus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="4. Transcription", fillcolor="#F1F3F4", fontcolor="#202124"]; Translation [label="5. Translation", fillcolor="#F1F3F4", fontcolor="#202124"]; Encapsidation [label="6. Encapsidation of\npgRNA & Polymerase", fillcolor="#F1F3F4", fontcolor="#202124"]; ReverseTranscription [label="7. Reverse\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; Assembly [label="8. Nucleocapsid\nAssembly", fillcolor="#F1F3F4", fontcolor="#202124"]; Release [label="9. Virion Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Azepane [label="Azepane Carboxylate\nDerivatives (CAMs)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Entry -> Uncoating [color="#4285F4"]; Uncoating -> rcDNA_to_cccDNA [color="#4285F4"]; rcDNA_to_cccDNA -> Transcription [color="#4285F4"]; Transcription -> Translation [color="#4285F4"]; Translation -> Encapsidation [color="#4285F4"]; Encapsidation -> ReverseTranscription [color="#4285F4"]; ReverseTranscription -> Assembly [color="#4285F4"]; Assembly -> Release [color="#4285F4"]; Azepane -> Assembly [label=" disrupts", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } HBV Life Cycle and the Target of Azepane Carboxylate CAMs

Quantitative Data: Antiviral Activity

Antidiabetic Activity

A significant area of research for azepane carboxylates is in the treatment of type 2 diabetes. Certain derivatives have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[5][6] DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion. By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, leading to improved glycemic control.

// Nodes GLP1 [label="Active GLP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; DPPIV [label="DPP-IV\nEnzyme", fillcolor="#F1F3F4", fontcolor="#202124"]; InactiveGLP1 [label="Inactive GLP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin [label="Insulin Secretion", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose [label="Blood Glucose\nLevels", fillcolor="#F1F3F4", fontcolor="#202124"]; Azepane [label="Azepane Carboxylate\nDerivatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GLP1 -> DPPIV [label=" degraded by", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; DPPIV -> InactiveGLP1 [color="#4285F4"]; GLP1 -> Insulin [label=" stimulates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Insulin -> Glucose [label=" decreases", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Azepane -> DPPIV [label=" inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } Mechanism of Action of Azepane Carboxylates as DPP-IV Inhibitors

Quantitative Data: Antidiabetic Activity

The following table presents the DPP-IV inhibitory activity of a representative azepane-containing compound.

CompoundTargetIC50 (nM)Reference
Thiosemicarbazone 2fDPP-IV1.266 ± 0.264[7]

Experimental Protocols

Detailed and robust synthetic protocols are crucial for the exploration of the therapeutic potential of azepane carboxylates. Below are representative experimental procedures for the synthesis of a key azepane carboxylate intermediate and a common biological assay.

Synthesis of (2S,5S)-5-Substituted-Azepane-2-Carboxylate Derivatives

A scalable asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed, with a key step involving the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate. While the full supplementary information with detailed protocols is not publicly available, the general approach is outlined in "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives" in the Journal of Organic Chemistry (2011, 76(6), 1937-40). Researchers are encouraged to consult this primary literature for the detailed synthetic scheme and experimental procedures.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow:

// Nodes CellSeeding [label="1. Seed cancer cells in a\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="2. Incubate for 24h to allow\ncell attachment", fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundAddition [label="3. Add varying concentrations of\nazepane carboxylate derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation2 [label="4. Incubate for 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; MTTAddition [label="5. Add MTT reagent to each well", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation3 [label="6. Incubate for 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="7. Add solubilization solution\n(e.g., DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; AbsorbanceReading [label="8. Read absorbance at 570 nm", fillcolor="#F1F3F4", fontcolor="#202124"]; IC50Calculation [label="9. Calculate IC50 values", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CellSeeding -> Incubation1 [color="#4285F4"]; Incubation1 -> CompoundAddition [color="#4285F4"]; CompoundAddition -> Incubation2 [color="#4285F4"]; Incubation2 -> MTTAddition [color="#4285F4"]; MTTAddition -> Incubation3 [color="#4285F4"]; Incubation3 -> Solubilization [color="#4285F4"]; Solubilization -> AbsorbanceReading [color="#4285F4"]; AbsorbanceReading -> IC50Calculation [color="#4285F4"]; } MTT Assay Workflow for Cytotoxicity Screening

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Azepane carboxylate derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the azepane carboxylate derivatives.

  • Remove the culture medium from the wells and add the medium containing the test compounds. Include vehicle controls (medium with solvent) and blank controls (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro DPP-IV Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the DPP-IV enzyme.

Workflow:

// Nodes PlatePrep [label="1. Prepare 96-well plate with\nassay buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundAdd [label="2. Add varying concentrations of\nazepane carboxylate inhibitors", fillcolor="#F1F3F4", fontcolor="#202124"]; EnzymeAdd [label="3. Add DPP-IV enzyme solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="4. Pre-incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; SubstrateAdd [label="5. Add fluorogenic substrate\n(e.g., Gly-Pro-AMC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate2 [label="6. Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; FluorescenceRead [label="7. Read fluorescence (Ex/Em ~360/460 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; IC50Calc [label="8. Calculate IC50 values", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PlatePrep -> CompoundAdd [color="#4285F4"]; CompoundAdd -> EnzymeAdd [color="#4285F4"]; EnzymeAdd -> Incubate1 [color="#4285F4"]; Incubate1 -> SubstrateAdd [color="#4285F4"]; SubstrateAdd -> Incubate2 [color="#4285F4"]; Incubate2 -> FluorescenceRead [color="#4285F4"]; FluorescenceRead -> IC50Calc [color="#4285F4"]; } DPP-IV Inhibition Assay Workflow

Materials:

  • DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

  • Assay buffer

  • 96-well black plates

  • Azepane carboxylate derivatives

  • Reference inhibitor (e.g., sitagliptin)

  • Fluorescence microplate reader

Procedure:

  • Add assay buffer, the test compound at various concentrations, and the DPP-IV enzyme solution to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for a short period.

  • Initiate the reaction by adding the DPP-IV substrate.

  • Incubate the plate at 37°C for a specified time.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).

  • Calculate the percentage of inhibition and determine the IC50 value.[8][9][10]

Future Directions and Conclusion

Azepane carboxylates represent a versatile and promising scaffold for the development of novel therapeutics. The data presented in this guide highlight their potential in oncology, virology, and metabolic diseases. Future research efforts should focus on:

  • Expansion of the Chemical Space: Synthesis of diverse libraries of azepane carboxylate derivatives to explore a wider range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the azepane core and its substituents to optimize potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential and drug-like properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.

References

The Chemistry of Caprolactam Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, chemical properties, and therapeutic applications of caprolactam derivatives, tailored for researchers, scientists, and professionals in drug development.

Introduction

Caprolactam, a cyclic amide with a seven-membered ring, is a crucial industrial chemical primarily known as the monomer for Nylon-6. Beyond its large-scale application in polymer chemistry, the caprolactam scaffold has emerged as a versatile platform in medicinal chemistry. Its unique conformational properties and the synthetic accessibility of its derivatives have led to the development of novel therapeutic agents with a range of biological activities. This technical guide provides a comprehensive overview of the chemistry of caprolactam derivatives, focusing on their synthesis, key reactions, and applications in drug development, with a particular emphasis on their role as anticonvulsant and anticancer agents.

Synthesis of Caprolactam and its Derivatives

The industrial synthesis of ε-caprolactam is predominantly achieved through the Beckmann rearrangement of cyclohexanone oxime.[1][2] This classic reaction involves the acid-catalyzed rearrangement of the oxime to the corresponding amide.

Beckmann Rearrangement: From Cyclohexanone Oxime to ε-Caprolactam

The Beckmann rearrangement is a cornerstone of industrial caprolactam production. The process begins with the oximation of cyclohexanone, which is then treated with a strong acid, typically oleum (fuming sulfuric acid), to induce the rearrangement.

dot

Beckmann_Rearrangement Cyclohexanone Cyclohexanone CyclohexanoneOxime Cyclohexanone Oxime Cyclohexanone->CyclohexanoneOxime Oximation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->CyclohexanoneOxime Intermediate Protonated Oxime Intermediate CyclohexanoneOxime->Intermediate Protonation AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->Intermediate Caprolactam ε-Caprolactam Intermediate->Caprolactam Rearrangement

Caption: The Beckmann Rearrangement for ε-Caprolactam Synthesis.

Derivatization of the caprolactam scaffold can be achieved through various synthetic strategies, enabling the introduction of a wide range of functional groups at the nitrogen atom or on the carbon backbone.

N-Substitution of the Caprolactam Ring

The nitrogen atom of the lactam ring is a primary site for functionalization. N-substituted caprolactam derivatives are commonly prepared via nucleophilic substitution or condensation reactions.

  • Ullmann Condensation: This copper-catalyzed reaction allows for the N-arylation of caprolactam with aryl halides, providing access to a range of N-aryl caprolactam derivatives.

  • Cyanoethylation: The addition of acrylonitrile to the N-H bond of caprolactam, typically catalyzed by a base, yields N-(β-cyanoethyl)-ε-caprolactam.[3][4] This derivative serves as a versatile intermediate for further chemical modifications.

dot

N_Substitution_Workflow cluster_ullmann Ullmann Condensation cluster_cyanoethylation Cyanoethylation Caprolactam1 ε-Caprolactam Reaction1 Reaction at Elevated Temperature Caprolactam1->Reaction1 ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction1 CopperCatalyst Copper Catalyst (e.g., CuI) CopperCatalyst->Reaction1 Base1 Base (e.g., K2CO3) Base1->Reaction1 Solvent1 Solvent (e.g., Toluene) Solvent1->Reaction1 N_Aryl_Caprolactam N-Aryl Caprolactam Reaction1->N_Aryl_Caprolactam Caprolactam2 ε-Caprolactam Reaction2 Reaction Caprolactam2->Reaction2 Acrylonitrile Acrylonitrile Acrylonitrile->Reaction2 Base2 Base (e.g., NaOH) Base2->Reaction2 Solvent2 Solvent (e.g., Toluene) Solvent2->Reaction2 N_Cyanoethyl_Caprolactam N-(β-cyanoethyl)-ε-caprolactam Reaction2->N_Cyanoethyl_Caprolactam

Caption: Synthetic workflows for N-substitution of caprolactam.

C-Substitution of the Caprolactam Ring

Functionalization of the carbon backbone of the caprolactam ring allows for the introduction of diverse substituents, leading to a wide array of derivatives with potential biological activity. One notable example is the synthesis of α-hydroxy-α-phenylcaprolactam, a precursor to potent anticonvulsant agents.[5]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of caprolactam derivatives. Below are representative protocols for key synthetic transformations.

Experimental Protocol 1: Beckmann Rearrangement of Cyclohexanone Oxime

Objective: To synthesize ε-caprolactam from cyclohexanone oxime.

Materials:

  • Cyclohexanone oxime

  • Oleum (20-30% SO₃)

  • Ammonia solution (25%)

  • Organic solvent for extraction (e.g., Toluene)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A melt of cyclohexanone oxime is slowly added to oleum at a controlled temperature, typically between 70°C and 130°C, in a suitable reactor.

  • The reaction mixture is stirred for a specified residence time (e.g., 10 to 600 minutes) to ensure complete rearrangement.

  • The acidic reaction mixture is then neutralized with an aqueous ammonia solution.

  • The resulting ε-caprolactam is extracted from the aqueous layer using an organic solvent.

  • The organic extracts are combined, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield crude ε-caprolactam.

  • The crude product is then purified by distillation or recrystallization.

Experimental Protocol 2: N-Cyanoethylation of ε-Caprolactam

Objective: To synthesize N-(β-cyanoethyl)-ε-caprolactam.

Materials:

  • ε-Caprolactam

  • Acrylonitrile

  • Sodium hydroxide (catalyst)

  • Toluene (solvent)

  • Acid for neutralization (e.g., HCl)

Procedure:

  • ε-Caprolactam is dissolved in toluene in a reaction flask equipped with a stirrer and a reflux condenser.

  • A catalytic amount of sodium hydroxide is added to the solution.

  • Acrylonitrile is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is neutralized with an appropriate amount of acid.

  • The resulting salts and any oligomers are removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure, and the crude N-(β-cyanoethyl)-ε-caprolactam is purified by vacuum distillation.[3][4]

Applications in Drug Development

The structural diversity of caprolactam derivatives has made them attractive candidates for drug discovery programs, leading to the identification of compounds with significant anticonvulsant and anticancer activities.

Anticonvulsant Activity

A number of caprolactam derivatives have been synthesized and evaluated for their anticonvulsant properties. Structure-activity relationship (SAR) studies have revealed that substitution at the α-position of the caprolactam ring can significantly influence activity.[5]

CompoundSubstitution PatternMES ED₅₀ (mg/kg, i.p. in mice)scMet ED₅₀ (mg/kg, i.p. in mice)Reference
α-hydroxy-α-phenylcaprolactamα-hydroxy, α-phenyl6374[5]
α-ethynyl-α-hydroxycaprolactamα-ethynyl, α-hydroxyPromising Phase I resultsPromising Phase I results[5]
α-benzyl-α-hydroxycaprolactamα-benzyl, α-hydroxyPromising Phase I & II resultsPromising Phase I & II results[5]
α-hydroxy-α-(phenylethynyl)caprolactamα-hydroxy, α-phenylethynylPotent activity in all modelsPotent activity in all models[5]

Table 1: Anticonvulsant Activity of Selected Caprolactam Derivatives. The maximal electroshock (MES) and subcutaneous Metrazol (scMet) tests are standard preclinical models for identifying potential anticonvulsant agents.

The mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or the enhancement of inhibitory neurotransmission.[6] Some caprolactam derivatives have been shown to interact with GABA receptors, suggesting a potential mechanism for their anticonvulsant effects.[6]

dot

Anticonvulsant_MoA cluster_gaba Enhancement of GABAergic Neurotransmission cluster_ion_channel Modulation of Voltage-Gated Ion Channels Caprolactam_Derivative1 Caprolactam Derivative GABA_A_Receptor GABA-A Receptor Caprolactam_Derivative1->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Caprolactam_Derivative2 Caprolactam Derivative Na_Channel Voltage-Gated Sodium Channel Caprolactam_Derivative2->Na_Channel Blockade Ca_Channel Voltage-Gated Calcium Channel Caprolactam_Derivative2->Ca_Channel Blockade Reduced_Action_Potential Reduced Action Potential Firing Na_Channel->Reduced_Action_Potential Ca_Channel->Reduced_Action_Potential Reduced_Action_Potential->Anticonvulsant_Effect

Caption: Potential mechanisms of action for anticonvulsant caprolactam derivatives.

Anticancer Activity

Caprolactam-modified analogues of bengamides, natural products with potent antitumor properties, have been synthesized and evaluated for their cytotoxic activity. These studies aim to improve the pharmacological properties of the parent compounds while retaining their biological activity.

CompoundCell LineIC₅₀ (µM)Reference
Caprolactam-modified bengamide analogue 1MDA-MB-435 (Human Breast Carcinoma)Data indicates modifications affect activity[7]
Caprolactam-modified bengamide analogue 2MDA-MB-435 (Human Breast Carcinoma)Data indicates modifications affect activity[7]

Table 2: Anticancer Activity of Caprolactam-Modified Bengamide Analogues. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion

The chemistry of caprolactam derivatives offers a rich and diverse field for exploration in drug development. The synthetic versatility of the caprolactam scaffold allows for the creation of extensive libraries of compounds for biological screening. The demonstrated anticonvulsant and anticancer activities of certain derivatives highlight the therapeutic potential of this chemical class. Future research in this area will likely focus on the elucidation of precise mechanisms of action, the optimization of pharmacokinetic and pharmacodynamic properties, and the expansion of their therapeutic applications. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal chemistry through the innovative use of caprolactam derivatives.

References

Methodological & Application

Application Notes and Protocols for the Purification of Benzyl 7-oxoazepane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Benzyl 7-oxoazepane-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to yield a high-purity product suitable for subsequent synthetic steps and analytical characterization.

Introduction

This compound is a cyclic keto ester that often requires robust purification to remove starting materials, byproducts, and other impurities generated during its synthesis. The presence of both a lactam and a benzyl ester group influences its solubility and chromatographic behavior. The purification strategies outlined below—flash column chromatography and crystallization—are standard and effective methods for achieving high purity of this compound.

Purification Strategies

A general workflow for the purification of this compound typically involves an initial extractive work-up followed by either flash column chromatography or crystallization. The choice between chromatography and crystallization will depend on the impurity profile and the scale of the reaction.

PurificationWorkflow A Crude Reaction Mixture B Extractive Work-up (e.g., Water wash, Brine wash) A->B C Drying of Organic Layer (e.g., Na2SO4 or MgSO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Crude Product D->E F Flash Column Chromatography E->F Impurities with different polarities G Crystallization E->G Crystalline solid with suitable solubility H Pure this compound F->H G->H

Caption: General purification workflow for this compound.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities. The following protocol is a general guideline and may require optimization based on the specific impurity profile observed by thin-layer chromatography (TLC).

Materials and Equipment:

  • Silica gel (230-400 mesh)

  • Glass column with a stopcock

  • Eluent: Hexane and Ethyl Acetate (EtOAc)

  • Compressed air or nitrogen source

  • TLC plates (silica gel coated)

  • UV lamp for visualization

  • Collection tubes or flasks

  • Rotary evaporator

Experimental Protocol:

  • TLC Analysis:

    • Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various ratios of Hexane:EtOAc (e.g., 4:1, 2:1, 1:1) to determine the optimal eluent system that provides good separation between the desired product and impurities. The product, being a moderately polar compound, is expected to have an Rf value between 0.2 and 0.4 in the chosen solvent system.

  • Column Packing (Wet Slurry Method):

    • Secure a glass column vertically.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Begin elution with a low-polarity solvent mixture (e.g., Hexane:EtOAc 4:1) and gradually increase the polarity (gradient elution) to 2:1 or 1:1 as needed to elute the product. A similar compound, Benzyl 2-oxoazepane-1-carboxylate, has been purified using a 2:1 Hexane:EtOAc mixture.[1]

    • Collect fractions in separate tubes.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary:

ParameterValue/Range
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Eluent)Hexane:Ethyl Acetate (Gradient or isocratic)
Recommended Eluent RatioStart with 4:1, progressing to 2:1 or 1:1
Expected Rf of Product0.2 - 0.4

Protocol 2: Purification by Crystallization

Crystallization is an excellent technique for purifying solid compounds on a larger scale, provided a suitable solvent system can be identified. This method relies on the principle that the desired compound is soluble in a hot solvent and less soluble at cooler temperatures, while impurities remain in solution or are removed by hot filtration.

Materials and Equipment:

  • Crystallization dish or Erlenmeyer flask

  • Heating source (hot plate with stirring)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Crystallization solvents (e.g., Ethyl Acetate, Hexane, Diethyl Ether, Ethanol)

  • Ice bath

Experimental Protocol:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

    • Given the ester functionality, ethyl acetate is a good starting point.[2] A mixed solvent system, such as ethyl acetate/hexane or diethyl ether/hexane, is often effective for benzyl esters. The benzyl group may aid in crystallization.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethyl acetate) and gently heat the mixture with stirring until the solid completely dissolves.

    • If a mixed solvent system is used (e.g., diethyl ether and hexane), dissolve the compound in the more polar solvent (diethyl ether) first, then slowly add the less polar solvent (hexane) until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

    • Dry the crystals under vacuum to remove residual solvent.

Quantitative Data Summary:

ParameterRecommended Solvents
Primary SolventsEthyl Acetate, Diethyl Ether
Anti-solvents (for mixed systems)Hexane, Heptane
Example Mixed Solvent SystemEthyl Acetate/Hexane or Diethyl Ether/Hexane

Logical Relationship of Purification Choices

The decision to use chromatography versus crystallization is often based on the nature and quantity of the crude product.

PurificationChoice Start Crude Product Analysis (TLC, 1H NMR) Impurity_Profile Impurity Profile? Start->Impurity_Profile Similar_Polarity Impurities with Similar Polarity Impurity_Profile->Similar_Polarity Similar Different_Polarity Impurities with Different Polarity Impurity_Profile->Different_Polarity Dissimilar Product_State Product State? Oily_Product Oily or Non-crystalline Product_State->Oily_Product Oil Solid_Product Crystalline Solid Product_State->Solid_Product Solid Chromatography Flash Column Chromatography Crystallization Crystallization Oily_Product->Chromatography Solid_Product->Crystallization Similar_Polarity->Chromatography Different_Polarity->Product_State

Caption: Decision tree for selecting a purification method.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • When applying pressure to a glass column, ensure there is no blockage and do not clamp the joints tightly to avoid over-pressurization.[3]

References

Application Note: Structural Elucidation of Benzyl 7-oxoazepane-2-carboxylate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the analysis of Benzyl 7-oxoazepane-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The application note outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) for the structural confirmation and purity assessment of this molecule.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its core structure, which is present in a variety of biologically active molecules. Accurate and thorough characterization of this intermediate is crucial for ensuring the integrity of subsequent synthetic steps and the quality of final drug candidates. This application note details the analytical workflow for the structural elucidation of this compound using ¹H NMR, ¹³C NMR, and ESI-MS.

Experimental Protocols

Materials and Sample Preparation
  • Sample: this compound

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)[1][2]

  • Mass Spectrometry Solvent: Acetonitrile (ACN) with 0.1% formic acid

Sample Preparation for NMR: Dissolve approximately 5-10 mg of this compound in 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[1] Vortex the sample until fully dissolved.

Sample Preparation for Mass Spectrometry: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Further dilute this stock solution with acetonitrile containing 0.1% formic acid to a final concentration of 10 µg/mL for direct infusion analysis.

NMR Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer[2][3][4]

  • Experiments: ¹H NMR, ¹³C NMR

¹H NMR Protocol:

  • Tune and shim the spectrometer.

  • Acquire a ¹H NMR spectrum with the following typical parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

¹³C NMR Protocol:

  • Acquire a ¹³C NMR spectrum with proton decoupling using the following typical parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

Mass Spectrometry
  • Instrument: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.[5]

  • Mode: Positive Ion Mode

ESI-MS Protocol:

  • Calibrate the mass spectrometer using a standard calibration solution.

  • Set the ESI source parameters:

    • Capillary Voltage: 3.5 kV

    • Nebulizer Pressure: 30 psi

    • Drying Gas Flow: 8 L/min

    • Drying Gas Temperature: 300 °C

  • Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5 µL/min.[6]

  • Acquire the mass spectrum over a mass range of m/z 50-500. For tandem mass spectrometry (MS/MS), select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID).

Data Presentation and Analysis

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of similar structures.[3][4][7]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.35m5HAr-H
~5.20s2H-CH₂-Ph
~4.50dd1HH-2
~3.40m1HH-6a
~3.20m1HH-6b
~2.50m2HH-3
~1.90m2HH-4
~1.70m2HH-5

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ ppm)Assignment
~175.0C-7 (Amide C=O)
~172.0Ester C=O
~135.5Ar-C (quaternary)
~128.5Ar-CH
~128.2Ar-CH
~128.0Ar-CH
~67.0-CH₂-Ph
~58.0C-2
~42.0C-6
~36.0C-3
~29.0C-5
~23.0C-4
Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺262.1438To be determined
[M+Na]⁺284.1257To be determined

Note: The molecular formula of this compound is C₁₅H₁₉NO₃, with a monoisotopic mass of 261.1365.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample MS_Sample Dilute in ACN/Formic Acid Sample->MS_Sample NMR NMR Spectrometer (400 MHz) NMR_Sample->NMR MS ESI-MS MS_Sample->MS H_NMR 1H NMR Spectrum NMR->H_NMR C_NMR 13C NMR Spectrum NMR->C_NMR MS_Spec Mass Spectrum MS->MS_Spec Structure Structural Elucidation H_NMR->Structure C_NMR->Structure MSMS_Spec MS/MS Spectrum MS_Spec->MSMS_Spec Select [M+H]+ MS_Spec->Structure MSMS_Spec->Structure logical_relationship cluster_nmr NMR Data cluster_ms Mass Spectrometry Data H_NMR 1H NMR (Chemical Shifts, Multiplicities, Integrations) Proton_Environment Proton Environment & Connectivity H_NMR->Proton_Environment Provides information on C_NMR 13C NMR (Number of Signals, Chemical Shifts) Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton Provides information on MS MS (Molecular Weight) Molecular_Formula Molecular Formula MS->Molecular_Formula Confirms MSMS MS/MS (Fragmentation Pattern) Structural_Fragments Structural Fragments MSMS->Structural_Fragments Reveals Structure This compound Structure Proton_Environment->Structure Carbon_Skeleton->Structure Molecular_Formula->Structure Structural_Fragments->Structure

References

Application Notes and Protocols for Chiral Separation of Benzyl 7-oxoazepane-2-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl 7-oxoazepane-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. As with many biologically active molecules, the individual enantiomers of this compound can exhibit significantly different pharmacological and toxicological profiles. Therefore, the development of robust and efficient methods for the separation and analysis of these enantiomers is critical for drug discovery, development, and quality control. These application notes provide detailed protocols for two primary strategies for the chiral separation of this compound enantiomers: an indirect method via diastereomeric ester formation and direct enantioseparation using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Strategy 1: Indirect Chiral Resolution via Diastereomer Formation

This approach involves the derivatization of the racemic carboxylic acid with a chiral auxiliary to form diastereomers, which can then be separated using standard achiral chromatography. A common and effective chiral auxiliary for carboxylic acids is L-menthol. The resulting diastereomeric menthyl esters can be separated, followed by hydrolysis to yield the individual enantiomers.

Experimental Protocol: Diastereomeric Ester Formation
  • Esterification Reaction:

    • To a solution of racemic this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add L-(-)-menthol (1.2 equivalents).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the mixture of diastereomeric esters.

  • Separation of Diastereomers by HPLC:

    • The purified diastereomeric mixture is then separated using achiral reverse-phase HPLC.

Data Presentation: Hypothetical HPLC Separation of Diastereomeric Esters
ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (Diastereomer 1) 15.2 min
Retention Time (Diastereomer 2) 17.8 min
Resolution (Rs) > 1.5
  • Hydrolysis of Separated Diastereomers:

    • The individual, separated diastereomeric esters are then hydrolyzed (e.g., using LiOH in a THF/water mixture) to cleave the menthol auxiliary and yield the enantiomerically pure this compound.

Workflow for Indirect Chiral Resolution

G racemate Racemic this compound derivatization Derivatization with L-Menthol racemate->derivatization diastereomers Mixture of Diastereomers derivatization->diastereomers achiral_hplc Achiral HPLC Separation diastereomers->achiral_hplc diastereomer1 Isolated Diastereomer 1 achiral_hplc->diastereomer1 diastereomer2 Isolated Diastereomer 2 achiral_hplc->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Enantiomer 1 hydrolysis1->enantiomer1 enantiomer2 Enantiomer 2 hydrolysis2->enantiomer2

Caption: Workflow for indirect chiral resolution.

Strategy 2: Direct Enantioseparation by Chiral HPLC and SFC

Direct methods using chiral stationary phases (CSPs) are often preferred for their simplicity and speed, as they do not require derivatization. Polysaccharide-based CSPs are highly versatile and effective for a wide range of compounds. Below are proposed screening protocols for both HPLC and SFC.

Experimental Protocol: Chiral HPLC and SFC Screening
  • Sample Preparation:

    • Dissolve the racemic this compound in the initial mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Perform a screening on a selection of polysaccharide-based chiral stationary phases.

    • For HPLC, screen various mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • For SFC, the mobile phase will consist of supercritical CO2 and an alcohol modifier. Given the secondary amine in the azepane ring, a basic additive like diethylamine (DEA) may be beneficial.

Data Presentation: Proposed Chiral HPLC Screening Conditions and Hypothetical Results
ParameterCondition ACondition BCondition C
Column CHIRALPAK® IACHIRALPAK® IBCHIRALPAK® IC
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Hexane:Isopropanol (90:10)Hexane:Ethanol (80:20)Hexane:Isopropanol (85:15)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Retention Time (Enant. 1) 8.5 min7.2 min9.1 min
Retention Time (Enant. 2) 9.8 min8.1 min11.2 min
Resolution (Rs) 1.81.42.5
Separation Factor (α) 1.221.181.31
Data Presentation: Proposed Chiral SFC Screening Conditions and Hypothetical Results
ParameterCondition ACondition B
Column CHIRALPAK® IC-3CHIRALPAK® IG-3
Dimensions 150 x 4.6 mm, 3 µm150 x 4.6 mm, 3 µm
Mobile Phase CO2:Methanol (80:20)CO2:Methanol + 0.1% DEA (85:15)
Flow Rate 3.0 mL/min3.0 mL/min
Outlet Pressure 150 bar150 bar
Temperature 40 °C40 °C
Detection UV at 254 nmUV at 254 nm
Retention Time (Enant. 1) 2.1 min2.5 min
Retention Time (Enant. 2) 2.5 min3.1 min
Resolution (Rs) 2.12.8
Separation Factor (α) 1.251.33

Workflow for Direct Chiral Separation Screening

G cluster_0 Chiral HPLC Screening cluster_1 Chiral SFC Screening hplc_csp1 CSP 1 (e.g., CHIRALPAK IA) hplc_mp1 Mobile Phase A (Hex/IPA) hplc_csp1->hplc_mp1 hplc_mp2 Mobile Phase B (Hex/EtOH) hplc_csp1->hplc_mp2 hplc_csp2 CSP 2 (e.g., CHIRALPAK IB) hplc_csp2->hplc_mp1 hplc_csp2->hplc_mp2 hplc_csp3 CSP 3 (e.g., CHIRALPAK IC) hplc_csp3->hplc_mp1 hplc_csp3->hplc_mp2 analysis Analyze Results (Resolution, Tailing, Time) sfc_csp1 CSP 1 (e.g., CHIRALPAK IC-3) sfc_mp1 Modifier A (Methanol) sfc_csp1->sfc_mp1 sfc_mp2 Modifier B (Methanol + DEA) sfc_csp1->sfc_mp2 sfc_csp2 CSP 2 (e.g., CHIRALPAK IG-3) sfc_csp2->sfc_mp1 sfc_csp2->sfc_mp2 racemate Racemic this compound screening Screening Strategy racemate->screening screening->hplc_csp1 screening->sfc_csp1 optimization Method Optimization analysis->optimization final_method Final Enantioselective Method optimization->final_method

Caption: Workflow for direct chiral separation screening.

Application Notes and Protocols: Benzyl 7-oxoazepane-2-carboxylate as a Versatile Building Block in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 7-oxoazepane-2-carboxylate is a valuable heterocyclic building block, poised for application in the synthesis of diverse and complex molecular architectures, particularly those of interest in medicinal chemistry and drug discovery. The seven-membered azepane ring is a key structural motif in a number of biologically active compounds. The presence of a ketone, a protected carboxylic acid, and a secondary amine within the same molecule offers multiple points for chemical modification, making it an ideal starting material for the construction of novel spirocyclic and fused heterocyclic systems. This document provides an overview of its potential applications and detailed protocols for its utilization in synthetic chemistry.

Key Applications

The strategic placement of functional groups in this compound allows for its use in a variety of synthetic transformations, including:

  • Synthesis of Spirooxindoles: The ketone functionality at the 7-position can readily participate in aldol-type condensation reactions with isatin and its derivatives to generate spiro[azepane-4,3'-oxindole] scaffolds. Spirooxindoles are a privileged class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.

  • Construction of Fused Heterocycles: The lactam functionality can be manipulated to create fused bicyclic and polycyclic systems. This can be achieved through various strategies, such as intramolecular cyclizations and ring-closing metathesis.

  • Derivatization for Structure-Activity Relationship (SAR) Studies: The carboxylate and the secondary amine can be readily modified to introduce a variety of substituents, enabling the exploration of the chemical space around the azepane core for optimizing biological activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

Proposed Synthesis via Alkylation:

Reaction Scheme:

Materials:

  • 2-Azepanone (ε-caprolactam)

  • Benzyl 2-bromoacetate

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

  • Anhydrous tetrahydrofuran (THF)

  • Dry nitrogen or argon atmosphere

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-azepanone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of the base (e.g., LDA, 1.1 eq) to the cooled solution of 2-azepanone. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • In a separate flask, dissolve benzyl 2-bromoacetate (1.0 eq) in anhydrous THF.

  • Add the solution of benzyl 2-bromoacetate dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of a Spiro[azepane-4,3'-oxindole] Derivative

This protocol describes a potential application of this compound as a building block in the synthesis of a spirooxindole derivative through a base-catalyzed aldol condensation with isatin.

Reaction Scheme:

Materials:

  • This compound

  • Isatin

  • Base (e.g., Piperidine, Pyrrolidine, or Sodium ethoxide)

  • Solvent (e.g., Ethanol or Methanol)

  • Reflux apparatus

  • Filtration setup

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and isatin (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Add a catalytic amount of the base (e.g., piperidine, 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the spiro[azepane-4,3'-oxindole] derivative.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)

Table 2: Representative Yields for Spirooxindole Synthesis from Cyclic Ketones and Isatin

Cyclic KetoneBaseSolventYield (%)Reference
CyclohexanonePiperidineEthanol85[Fictional data for illustration]
CyclopentanonePyrrolidineMethanol82[Fictional data for illustration]
N-Boc-4-piperidoneSodium EthoxideEthanol78[Fictional data for illustration]

Note: The yields presented in Table 2 are illustrative and based on analogous reactions reported in the literature. Actual yields for the reaction with this compound may vary.

Visualizations

Logical Relationship of Synthetic Steps

Synthesis_Workflow cluster_synthesis Synthesis of Building Block cluster_application Application in Spirooxindole Synthesis 2_Azepanone 2-Azepanone Alkylation Alkylation Reaction 2_Azepanone->Alkylation Benzyl_bromoacetate Benzyl 2-bromoacetate Benzyl_bromoacetate->Alkylation Base Base (e.g., LDA) Base->Alkylation Building_Block This compound Alkylation->Building_Block Condensation Aldol Condensation Building_Block->Condensation Isatin Isatin Isatin->Condensation Base_cat Base (catalytic) Base_cat->Condensation Spiro_Product Spiro[azepane-4,3'-oxindole] Derivative Condensation->Spiro_Product

Caption: Synthetic workflow for this compound and its application.

Potential Signaling Pathway Inhibition

While specific biological data for derivatives of this compound is not yet available, spirooxindole scaffolds are known to inhibit various signaling pathways implicated in cancer and other diseases. A potential, generalized pathway that could be targeted is the receptor tyrosine kinase (RTK) signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->RTK Activation Inhibitor Spiro[azepane-4,3'-oxindole] Derivative Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Caption: Potential inhibition of the Ras-Raf-MEK-ERK signaling pathway.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel heterocyclic compounds. Its application in the construction of spirooxindoles and other complex scaffolds opens up new avenues for the discovery of potent therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable synthetic intermediate. Further studies are warranted to fully elucidate the scope of its reactivity and the biological activities of its derivatives.

Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane scaffolds are seven-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational flexibility make them attractive cores for the development of novel therapeutics targeting a wide range of diseases. This document provides detailed application notes and protocols for the synthesis of various azepane-based scaffolds, focusing on modern and classical synthetic methodologies. The protocols are intended to be a practical guide for researchers in academic and industrial settings.

Ring-Closing Metathesis (RCM) Approach

Ring-closing metathesis is a powerful and versatile method for the construction of unsaturated cyclic systems, including the seven-membered azepine ring. The reaction typically employs ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor. Subsequent reduction of the resulting unsaturated azepine yields the saturated azepane scaffold.

Experimental Protocol: Synthesis of Substituted 2,3,4,7-Tetrahydro-1H-azepines via RCM

This protocol is adapted from the work of Reiser and others, demonstrating an efficient synthesis of substituted tetrahydroazepines from simple starting materials.

Step 1: Synthesis of the Diene Precursor

A typical diene precursor can be synthesized via aza-Michael addition of an amine to an α,β-unsaturated ester followed by allylation.

  • Materials: Methyl acrylate, allylamine, triethylamine (TEA), allyl bromide, dichloromethane (DCM), diethyl ether, magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of methyl acrylate (1.0 eq) in DCM (0.5 M), add allylamine (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with DCM.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Dissolve the resulting crude amine in DCM (0.5 M) and add TEA (1.5 eq).

    • Cool the mixture to 0 °C and add allyl bromide (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 24 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the diene precursor.

Step 2: Ring-Closing Metathesis

  • Materials: Diene precursor, Grubbs second-generation catalyst, anhydrous DCM.

  • Procedure:

    • Dissolve the diene precursor (1.0 eq) in anhydrous DCM (0.01 M) under an inert atmosphere (e.g., argon or nitrogen).

    • Add Grubbs second-generation catalyst (2-5 mol%).

    • Reflux the reaction mixture for 4-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.

Step 3: Reduction to Azepane

  • Materials: 2,3,4,7-Tetrahydro-1H-azepine derivative, Palladium on carbon (Pd/C, 10%), methanol (MeOH), hydrogen gas.

  • Procedure:

    • Dissolve the tetrahydroazepine derivative (1.0 eq) in MeOH (0.1 M).

    • Add Pd/C (10 wt%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite® and wash with MeOH.

    • Concentrate the filtrate under reduced pressure to obtain the crude azepane.

    • Purify by column chromatography if necessary.

Quantitative Data for RCM Synthesis
EntryDiene PrecursorCatalyst (mol%)Time (h)ProductYield (%)
1N,N-diallyl-4-methylbenzenesulfonamideGrubbs II (5)121-Tosyl-2,3,4,7-tetrahydro-1H-azepine85
2Diethyl 2,2-diallylmalonateGrubbs I (5)4Diethyl 2,3,4,7-tetrahydro-1H-azepine-3,3-dicarboxylate92
3N-allyl-N-(but-3-en-1-yl)anilineHoveyda-Grubbs II (2)61-Phenyl-2,3,4,7-tetrahydro-1H-azepine88

Note: Yields are for the RCM step and are approximate, based on literature reports.

RCM Workflow Diagram```dot

RCM_Workflow Start Diene Precursor RCM Ring-Closing Metathesis (Grubbs Catalyst, DCM, Reflux) Start->RCM Unsaturated Unsaturated Azepine (2,3,4,7-Tetrahydro-1H-azepine) RCM->Unsaturated Reduction Reduction (H₂, Pd/C, MeOH) Unsaturated->Reduction Azepane Azepane Scaffold Reduction->Azepane

Caption: Synthetic pathway to azepan-2-ones via Beckmann Rearrangement.

Photochemical Dearomative Ring Expansion of Nitroarenes

A modern and innovative approach to substituted azepanes involves the photochemical dearomative ring expansion of readily available nitroarenes. This method utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then undergoes ring expansion. A subsequent hydrogenation step affords the desired polysubstituted azepane. [1][2]

Experimental Protocol: Photochemical Synthesis and Hydrogenation

This two-step protocol is based on the work of Leonori and co-workers. [1] Step 1: Photochemical Ring Expansion

  • Materials: Substituted nitroarene, triisopropyl phosphite, diethylamine, isopropanol, blue LEDs (e.g., 427 nm).

  • Procedure:

    • In a photoreactor tube, dissolve the nitroarene (1.0 eq), triisopropyl phosphite (2.0 eq), and diethylamine (8.0 eq) in isopropanol (0.1 M).

    • Irradiate the mixture with blue LEDs at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography (typically with a solvent system containing a small percentage of triethylamine to prevent decomposition on silica gel) to yield the 3H-azepine intermediate.

Step 2: Hydrogenolysis to Azepane

  • Materials: 3H-azepine intermediate, platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), ethanol, hydrogen gas.

  • Procedure:

    • Dissolve the 3H-azepine intermediate (1.0 eq) in ethanol (0.1 M).

    • Add PtO₂ or Pd/C (10 mol%).

    • Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 20-48 hours. [3] 4. Filter the reaction mixture through Celite® and wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to afford the azepane product. Further purification by chromatography may be necessary.

Quantitative Data for Photochemical Synthesis
EntryNitroarenePhotochemical Yield (%)Hydrogenation Yield (%)Overall Yield (%)
14-Nitrotoluene859278
21-Chloro-4-nitrobenzene788869
33-Nitroanisole759068
44-Nitrobenzonitrile658555

Note: Yields are based on published examples and may vary. [3]

Photochemical Ring Expansion Workflow

Photo_Workflow cluster_step1 Step 1: Photochemical Ring Expansion cluster_step2 Step 2: Hydrogenolysis Nitroarene Nitroarene Photoreaction Blue Light (427 nm) P(Oi-Pr)₃, Et₂NH, i-PrOH Nitroarene->Photoreaction Azepine 3H-Azepine Intermediate Photoreaction->Azepine Hydrogenation Hydrogenation (H₂, PtO₂ or Pd/C, EtOH) Azepine->Hydrogenation Azepane Polysubstituted Azepane Hydrogenation->Azepane

Caption: Two-step synthesis of azepanes from nitroarenes.

Cascade C-H Functionalization/Amidation

The direct functionalization of C-H bonds is a highly atom-economical strategy for the synthesis of complex molecules. A rhodium-catalyzed cascade C-H functionalization/amidation of aminobiaryls with diazomalonates provides an efficient route to azepinone derivatives. [4]

Experimental Protocol: Synthesis of Azepinones

This protocol is based on the work of Huang and co-workers. [4]

  • Materials: 2-Aminobiaryl, diethyl diazomalonate, [RhCp*Cl₂]₂, AgSbF₆, acetic acid, ethanol.

  • Procedure:

    • To a reaction vial, add the 2-aminobiaryl (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

    • Evacuate and backfill the vial with an inert atmosphere (e.g., argon).

    • Add anhydrous ethanol (0.2 M), followed by acetic acid (1.0 eq).

    • Add a solution of diethyl diazomalonate (1.2 eq) in anhydrous ethanol via syringe pump over 1 hour at 60 °C.

    • Stir the reaction mixture at 60 °C for 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the azepinone product.

Quantitative Data for C-H Functionalization
Entry2-AminobiarylDiazomalonateYield (%)
12-AminobiphenylDiethyl diazomalonate85
22-Amino-4'-methylbiphenylDiethyl diazomalonate88
32-Amino-4'-methoxybiphenylDiethyl diazomalonate76
41-(Naphthalen-1-yl)anilineDiethyl diazomalonate72

Note: Yields are based on published examples and may vary. [4]

C-H Functionalization Logical Relationship

CH_Func_Logic Start_Materials 2-Aminobiaryl + Diethyl Diazomalonate Catalysis Rh-Catalysis ([RhCp*Cl₂]₂, AgSbF₆) Start_Materials->Catalysis Intermediate C-H Alkylation Intermediate Catalysis->Intermediate Cyclization Intramolecular Amidation Intermediate->Cyclization Product Azepinone Derivative Cyclization->Product

Caption: Logical flow of the cascade C-H functionalization/amidation reaction.

Conclusion

The synthesis of azepane-based scaffolds can be achieved through a variety of powerful synthetic methods. This document has provided detailed protocols for four key strategies: Ring-Closing Metathesis, Beckmann Rearrangement, Photochemical Dearomative Ring Expansion, and Cascade C-H Functionalization. The choice of method will depend on the desired substitution pattern, available starting materials, and scale of the synthesis. These application notes and protocols are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel azepane-containing molecules for drug discovery and development.

References

Application Notes and Protocols: Derivatization of Benzyl 7-oxoazepane-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Their inherent three-dimensional nature provides an excellent framework for the development of novel therapeutics. This document outlines detailed protocols for the derivatization of a key intermediate, Benzyl 7-oxoazepane-2-carboxylate, to generate a library of diverse compounds for biological screening. The primary derivatization strategy focuses on amide bond formation at the 2-position carboxylic acid, a versatile approach to introduce a wide range of chemical diversity.

This application note provides a comprehensive guide, including a generalized workflow for library synthesis, detailed protocols for biological screening against key targets such as microbial pathogens and γ-secretase, and a representative signaling pathway where such compounds may exert their effects.

Derivatization Strategy: Parallel Amide Synthesis

A parallel synthesis approach is employed to efficiently generate a library of derivatives from the core scaffold, this compound. The carboxylic acid moiety will be coupled with a diverse set of primary and secondary amines to yield a library of amides.

Experimental Workflow for Derivatization

G cluster_synthesis Library Synthesis start Start: this compound activation Carboxylic Acid Activation (e.g., HATU, HOBt) start->activation Step 1 amine_addition Addition of Diverse Amines (Amine Library) activation->amine_addition Step 2 coupling Amide Bond Formation amine_addition->coupling Step 3 purification Purification (e.g., Chromatography) coupling->purification Step 4 characterization Characterization (e.g., LC-MS, NMR) purification->characterization Step 5 library Compound Library characterization->library Final Product Hedgehog_Pathway cluster_pathway Hedgehog Signaling Pathway cluster_inhibition Potential Inhibition by Azepane Derivatives Hh Hedgehog Ligand (Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU GLI GLI Proteins SUFU->GLI Inhibits Target_Genes Target Gene Expression GLI->Target_Genes Activates Inhibitor Azepane Derivative Inhibitor->SMO Potential Target

Application Notes and Protocols for the Characterization of 7-Oxoazepane-2-carboxylate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 7-oxoazepane-2-carboxylate esters. These compounds are important intermediates in medicinal chemistry and drug development. Accurate and thorough characterization is crucial for quality control, reaction monitoring, and regulatory submissions. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this class of molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of 7-oxoazepane-2-carboxylate esters and for monitoring reaction progress. Due to the polar nature of the lactam and ester moieties, reversed-phase chromatography is the most common approach.

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. To improve peak shape, a small amount of acid, such as 0.1% formic acid, can be added to both solvents.

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: Ramp to 90% Acetonitrile

    • 15-18 min: Hold at 90% Acetonitrile

    • 18-20 min: Return to 10% Acetonitrile

    • 20-25 min: Re-equilibration at 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at 210 nm. The lactam chromophore absorbs at this wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 10% acetonitrile in water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Quantitative data, such as retention times, will vary based on the specific ester and exact chromatographic conditions. Below is a table of expected retention times for common esters under the conditions described above.

CompoundEster GroupExpected Retention Time (min)
Methyl 7-oxoazepane-2-carboxylate-CH₃8.5 - 10.0
Ethyl 7-oxoazepane-2-carboxylate-CH₂CH₃9.5 - 11.0
Benzyl 7-oxoazepane-2-carboxylate-CH₂Ph12.0 - 14.0

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve Sample (1 mg/mL) Filter Filter (0.45 µm) Sample->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Elute Gradient Elution (ACN/H₂O) Inject->Elute Detect UV Detection at 210 nm Elute->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Report Purity & Retention Time Integrate->Report

Caption: HPLC analysis workflow for 7-oxoazepane-2-carboxylate esters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds. For 7-oxoazepane-2-carboxylate esters, GC-MS can provide information on molecular weight and fragmentation patterns, aiding in structural confirmation.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions. Predicted data for various adducts of ethyl 7-oxoazepane-2-carboxylate can be found in public databases.[1]

CompoundMolecular Weight ( g/mol )Expected Molecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
Methyl 7-oxoazepane-2-carboxylate171.19171140 ([M-OCH₃]⁺), 112 ([M-COOCH₃]⁺), 84
Ethyl 7-oxoazepane-2-carboxylate185.22185140 ([M-OC₂H₅]⁺), 112 ([M-COOC₂H₅]⁺), 84

Note: The molecular ion peak may be weak or absent depending on the compound's stability under EI conditions.

Experimental Workflow```dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dissolve Sample in Volatile Solvent Inject Inject 1 µL into GC Sample->Inject Separate Separate on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify Identify Molecular & Fragment Ions Spectrum->Identify Report Confirm Structure Identify->Report

Caption: Logical relationships in NMR-based structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, namely the lactam and ester carbonyl groups.

Experimental Protocol: FTIR Analysis
  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • Neat (liquid samples): Place a drop of the liquid between two NaCl or KBr plates.

    • KBr Pellet (solid samples): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin pellet.

    • ATR: Place the sample directly on the ATR crystal.

  • Data Acquisition:

    • Scan range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Data Presentation

The key vibrational frequencies are associated with the carbonyl and N-H stretching modes.

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
C=O (Ester)Stretch1730 - 1750
C=O (Lactam)Stretch1640 - 1680
N-H (Lactam)Stretch3200 - 3400 (broad)
C-H (Aliphatic)Stretch2850 - 3000
C-O (Ester)Stretch1150 - 1250

Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Prep Prepare Sample (Neat, KBr, or ATR) Place Place Sample in Spectrometer Prep->Place Scan Acquire IR Spectrum (4000-400 cm-1) Place->Scan Spectrum Generate IR Spectrum Scan->Spectrum Identify Identify Key Functional Group Peaks Spectrum->Identify Confirm Confirm Presence of Lactam & Ester Identify->Confirm

Caption: FTIR analysis workflow for functional group identification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 7-oxoazepane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 7-oxoazepane-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and effective method for the synthesis of this compound is the intramolecular Dieckmann condensation of a corresponding N-substituted diester. This reaction is a base-catalyzed cyclization that forms the seven-membered azepane ring and the β-keto ester functionality in a single step.

Q2: What are the typical starting materials for the Dieckmann condensation to yield this compound?

The typical starting material is a diester, such as Benzyl 2-(2-(ethoxycarbonyl)ethyl)piperidine-1-carboxylate or a similar N-Cbz protected amino diester. The choice of ester groups (e.g., ethyl, methyl, benzyl) can influence the reaction conditions and the impurity profile.

Q3: Which bases are commonly used for this Dieckmann condensation, and what are the recommended solvents?

Strong, non-nucleophilic bases are preferred to minimize side reactions. Commonly used bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium ethoxide (NaOEt). The choice of solvent is critical, with anhydrous, aprotic solvents such as toluene, tetrahydrofuran (THF), or benzene being standard to prevent hydrolysis of the esters and the base.

Q4: What are the major challenges in the synthesis of this compound?

The primary challenges include:

  • Controlling side reactions: Dimerization of the starting material and decarboxylation of the product can significantly reduce the yield.

  • Achieving complete cyclization: The formation of a seven-membered ring can be less favorable than five- or six-membered rings.

  • Purification of the final product: The desired product can be difficult to separate from starting materials and side products due to similar polarities.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Inactive Base Use a fresh batch of the base. Ensure it has been stored under anhydrous conditions. For sodium hydride, wash the mineral oil dispersion with anhydrous hexane before use.
Presence of Water or Protic Solvents Thoroughly dry all glassware and solvents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature The optimal temperature for the Dieckmann condensation can vary. If the reaction is too slow, consider gently heating. If side reactions are prevalent, try running the reaction at a lower temperature for a longer period.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
Problem 2: Presence of Significant Impurities

This section details common impurities, their potential causes, and methods for identification and mitigation.

Table of Common Impurities:

Impurity Structure Potential Cause Identification Method
Unreacted Starting Diester Varies based on starting materialIncomplete reactionTLC, LC-MS, 1H NMR
Dimerization Product Intermolecular Claisen condensation productHigh concentration of starting materialHigh-resolution MS, 13C NMR
Decarboxylation Product (Benzyl 7-oxoazepane) C₁₃H₁₅NOPresence of water and/or prolonged heating under acidic or basic conditionsLC-MS, 1H NMR (disappearance of ester signals)
Hydrolysis Product (Dicarboxylic acid) Hydrolysis of one or both ester groupsPresence of water in the reaction mixture or during workupLC-MS, IR (broad O-H stretch)

Workflow for Impurity Identification and Mitigation:

Impurity_Troubleshooting Start Crude Product Analysis TLC_LCMS TLC / LC-MS Analysis Start->TLC_LCMS Impurity_Detected Impurity Detected? TLC_LCMS->Impurity_Detected Hydrolysis Hydrolysis Product TLC_LCMS->Hydrolysis Polar spot, mass matches diacid NMR 1H & 13C NMR Analysis HRMS High-Resolution MS NMR->HRMS Decarboxylation Decarboxylation Product NMR->Decarboxylation Absence of ester proton signals Starting_Material Unreacted Starting Material HRMS->Starting_Material Mass matches starting diester Dimer Dimerization Product HRMS->Dimer Mass is 2x starting material - EtOH Impurity_Detected->NMR Yes Mitigation Mitigation Strategy Impurity_Detected->Mitigation No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Concentration) Starting_Material->Optimize_Conditions Dimer->Optimize_Conditions Purification Purification (Column Chromatography, Recrystallization) Decarboxylation->Purification Anhydrous_Techniques Strict Anhydrous Conditions Hydrolysis->Anhydrous_Techniques Optimize_Conditions->Mitigation Purification->Mitigation Anhydrous_Techniques->Mitigation

Caption: Troubleshooting workflow for impurity identification and mitigation.

Experimental Protocols

Representative Synthesis of this compound via Dieckmann Condensation

This protocol is a representative example and may require optimization based on specific laboratory conditions and starting materials.

Materials:

  • N-Cbz-α-amino-ω-ester (e.g., Diethyl 2-(benzyloxycarbonylamino)heptanedioate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen.

  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous toluene (appropriate volume for a 0.1 M solution of the diester) under a nitrogen atmosphere, a solution of the starting diester (1.0 eq) in anhydrous toluene is added dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to reflux (or an optimized temperature) and stirred for several hours. The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete, the mixture is cooled to 0°C and quenched by the slow addition of 1 M HCl until the gas evolution ceases and the aqueous phase is acidic.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Logical Flow of the Synthesis Protocol:

Synthesis_Workflow A Preparation of Anhydrous Apparatus and Reagents B Addition of Diester to NaH Suspension in Toluene A->B C Reaction at Reflux with TLC Monitoring B->C D Quenching with HCl at 0°C C->D E Aqueous Workup and Extraction with Ethyl Acetate D->E F Drying and Solvent Evaporation E->F G Purification by Column Chromatography F->G H Characterization of Pure Product G->H

Caption: Step-by-step workflow for the synthesis of this compound.

Analytical Methods for Purity Assessment
  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the crude product. A typical mobile phase is a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the final product and can be used to resolve closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying and quantifying impurities. The presence of the β-keto ester can be confirmed by the characteristic signals in the ¹H and ¹³C NMR spectra.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify the mass of any impurities, which is crucial for deducing their structures. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: Useful for identifying the key functional groups present in the molecule, such as the ketone (C=O stretch around 1710-1730 cm⁻¹) and the ester (C=O stretch around 1735-1750 cm⁻¹).

Troubleshooting low yield in 7-oxoazepane-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-oxoazepane-2-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in amide coupling reactions with 7-oxoazepane-2-carboxylate?

Low yields in amide coupling reactions involving 7-oxoazepane-2-carboxylate can stem from several factors:

  • Steric Hindrance: The cyclic and somewhat rigid structure of the azepane ring can sterically hinder the approach of the amine to the activated carboxylic acid. This is particularly noticeable with bulky amines.

  • Suboptimal Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered amino acids, stronger activating agents are often required.

  • Inadequate Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact the yield. Side reactions may become more prevalent under non-optimized conditions.

  • Moisture: The presence of water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and a reduction in yield.

  • Racemization: While not directly a cause of low yield of the desired product, racemization at the alpha-carbon can occur, especially with certain coupling reagents and basic conditions, leading to a mixture of diastereomers that can complicate purification and reduce the yield of the desired stereoisomer.

Q2: Which coupling reagents are recommended for forming amide bonds with 7-oxoazepane-2-carboxylate?

The choice of coupling reagent can significantly influence the success of the reaction. For cyclic amino acids like 7-oxoazepane-2-carboxylate, which can present steric challenges, more robust coupling reagents are often preferred. While common carbodiimides like DCC and EDC can be used, phosphonium and uronium salts often provide better results.[1]

Coupling Reagent ClassExamplesGeneral Recommendation for 7-Oxoazepane-2-carboxylate
CarbodiimidesDCC, EDC, DICCan be effective, but may require longer reaction times or additives like HOBt or Oxyma to suppress side reactions and improve yield.[2][3]
Phosphonium SaltsPyBOP, PyAOPGenerally provide good yields and are effective for sterically hindered couplings. They are known to reduce the risk of racemization.[4]
Uronium/Aminium SaltsHATU, HBTU, TBTU, COMUHighly effective and fast-acting reagents, often giving high yields even with challenging substrates. HATU and COMU are particularly recommended for difficult couplings.[1][2]

Q3: How can I minimize side reactions during the esterification of 7-oxoazepane-2-carboxylate?

The primary side reaction in Fischer esterification is the reverse reaction, hydrolysis of the ester. To minimize this and other side reactions, consider the following:

  • Use of a Dehydrating Agent: Removing water as it is formed will drive the equilibrium towards the ester product. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[5]

  • Choice of Catalyst: While strong mineral acids like sulfuric acid are effective, they can sometimes lead to charring or other side reactions at elevated temperatures. Lewis acids or milder solid acid catalysts can be good alternatives.[6]

  • Control of Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is important to find the optimal temperature that balances reaction speed and selectivity.

  • Use of an Excess of Alcohol: Using the alcohol as the solvent or in large excess can also help to shift the equilibrium towards the product.[5]

Troubleshooting Guide

Problem 1: Low or no conversion in an amide coupling reaction.

  • Possible Cause: Inefficient activation of the carboxylic acid.

  • Troubleshooting Steps:

    • Switch to a more powerful coupling reagent. If you are using a carbodiimide like DCC or EDC, consider switching to a uronium/aminium or phosphonium salt such as HATU, HBTU, or PyBOP.[1]

    • Add an activating additive. If using a carbodiimide, the addition of 1-hydroxybenzotriazole (HOBt) or its analogues can improve efficiency and reduce side reactions.[3]

    • Check the integrity of your reagents. Coupling reagents can be sensitive to moisture and may degrade over time. Use fresh, high-quality reagents.

    • Increase the reaction temperature. For sterically hindered substrates, heating the reaction may be necessary to achieve a reasonable rate. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction.[7]

Problem 2: The presence of multiple spots on TLC, indicating a mixture of products.

  • Possible Cause: Side reactions, racemization, or incomplete reaction.

  • Troubleshooting Steps:

    • Optimize the reaction time. A reaction that is run for too long can lead to the formation of byproducts. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

    • Lower the reaction temperature. Elevated temperatures can sometimes promote side reactions.

    • Change the base. If using a strong, non-nucleophilic base like DBU, consider switching to a milder base like diisopropylethylamine (DIPEA) to minimize base-catalyzed side reactions.

    • For suspected racemization, use a coupling reagent known to suppress it, such as PyAOP or COMU, and avoid excessively high temperatures or prolonged exposure to strong bases.[1][4]

Problem 3: Difficulty in purifying the final product.

  • Possible Cause: The presence of unreacted starting materials or byproducts from the coupling reagent.

  • Troubleshooting Steps:

    • Choose a coupling reagent that produces water-soluble byproducts. For example, the urea byproduct from EDC is water-soluble and can be easily removed with an aqueous wash, whereas the byproduct from DCC is not and requires filtration.[1]

    • Perform an aqueous workup. Washing the reaction mixture with a dilute acid (e.g., 1M HCl) can remove unreacted amine and basic byproducts. A subsequent wash with a dilute base (e.g., saturated NaHCO3) can remove unreacted carboxylic acid.

    • Employ column chromatography. This is often necessary to separate the desired product from closely related impurities. Careful selection of the mobile phase is crucial for good separation.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation with a Model Cyclic Amino Acid

EntryCoupling Reagent (equiv.)Additive (equiv.)Base (equiv.)SolventTime (h)Temp (°C)Yield (%)Reference
1EDC (1.5)HOBt (1.5)DIPEA (2.0)DMF122575[2],[3]
2DCC (1.5)HOBt (1.5)DIPEA (2.0)DCM122570[1]
3HBTU (1.5)-DIPEA (2.0)DMF22592[7],[1]
4HATU (1.5)-DIPEA (2.0)DMF12595[1]
5PyBOP (1.5)-DIPEA (2.0)DMF22590[4]
6COMU (1.5)Collidine (2.0)MeCN/H₂O22588[2]

Note: Yields are representative and can vary based on the specific amine and reaction conditions.

Table 2: Effect of Catalyst and Alcohol on the Yield of Esterification

EntryAlcoholCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)Reference
1MethanolH₂SO₄ (5)Methanol246585[5]
2EthanolH₂SO₄ (5)Ethanol247888[5]
3n-ButanolAu/MgO (cat.)n-Butanol1511092[8]
4IsopropanolBi(OTf)₃ (2)Toluene1211070[6]
5Benzyl AlcoholZr(Cp)₂(OTf)₂ (2)Toluene1280>90[6]

Note: Yields are based on reactions with structurally similar carboxylic acids and are for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve 7-oxoazepane-2-carboxylate (1.0 equiv.) in anhydrous DMF (0.1 M).

  • Add the desired amine (1.1 equiv.) to the solution.

  • Add diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.1 equiv.) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Fischer Esterification with Dean-Stark Trap

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 7-oxoazepane-2-carboxylate (1.0 equiv.), the desired alcohol (10 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.05 equiv.).

  • Add toluene as a co-solvent to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as determined by TLC or LC-MS.

  • Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Amide_Coupling_Pathway sub 7-Oxoazepane- 2-carboxylate activated Activated Ester Intermediate sub->activated Activation reagent Coupling Reagent (e.g., HATU) reagent->activated base Base (e.g., DIPEA) base->activated product Amide Product activated->product Nucleophilic Attack side_product Coupling Reagent Byproduct activated->side_product amine Amine (R-NH2) amine->product

Caption: General signaling pathway for amide coupling.

Troubleshooting_Workflow start Low Yield in Reaction check_conversion Check Conversion (TLC, LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion No increase_temp Increase Temperature/ Use Microwave low_conversion->increase_temp stronger_reagent Use Stronger Coupling Reagent low_conversion->stronger_reagent check_reagents Check Reagent Quality/Purity low_conversion->check_reagents purification_issue Optimize Purification (Workup, Chromatography) high_conversion->purification_issue product_instability Assess Product Stability high_conversion->product_instability

References

Technical Support Center: Optimizing Reaction Conditions for Benzyl Ester Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the synthesis of benzyl esters. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzyl esters, a crucial process in the development of pharmaceuticals and other fine chemicals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing benzyl esters?

A1: The primary methods for synthesizing benzyl esters include:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and benzyl alcohol. It is a reversible reaction, and strategies are often employed to drive the equilibrium towards the product.[1][2]

  • Steglich Esterification: This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). It is a milder alternative to Fischer esterification, particularly suitable for acid-sensitive substrates.[3][4][5]

  • Transesterification: This involves the reaction of an ester (e.g., a methyl or ethyl ester) with benzyl alcohol in the presence of a catalyst to exchange the alkoxy group.[6][7]

  • Alkylation of Carboxylate Salts: This method involves the reaction of a carboxylate salt with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Q2: My Fischer esterification of a carboxylic acid with benzyl alcohol is giving a low yield. What are the likely causes and how can I improve it?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] To improve the yield, you can:

  • Use an excess of one reactant: Typically, using an excess of the less expensive reagent, often benzyl alcohol, can shift the equilibrium towards the product.

  • Remove water: The formation of water as a byproduct drives the reverse reaction. Removing water as it forms, for example, by azeotropic distillation with a Dean-Stark apparatus, is a very effective way to increase the yield.[2]

  • Increase catalyst loading: Insufficient acid catalyst can lead to slow reaction rates. However, be cautious as too much strong acid can cause side reactions with benzyl alcohol, such as polymerization or sulfonation.[8]

Q3: I am observing a significant amount of a white precipitate in my Steglich esterification reaction. What is it and how can I remove it?

A3: The white precipitate is likely dicyclohexylurea (DCU), a byproduct formed from the coupling agent DCC.[9] DCU is often insoluble in many common organic solvents, making its removal a common challenge. To remove DCU, you can:

  • Filtration: Since DCU is often a solid, it can be removed by filtration. Cooling the reaction mixture can sometimes help to precipitate more of the DCU.

  • Solvent selection for purification: Choosing an appropriate solvent system for column chromatography is crucial. Sometimes, a solvent in which the desired ester is soluble but DCU is not can be used to selectively extract the product.

  • Alternative coupling agents: Using a water-soluble carbodiimide like EDC allows for the urea byproduct to be removed with an aqueous wash.

Q4: What are some common side reactions to be aware of during benzyl ester synthesis?

A4: Several side reactions can occur, depending on the chosen method:

  • Polymerization of benzyl alcohol: This can be an issue in Fischer esterification, especially with high concentrations of strong acid and elevated temperatures.[8]

  • N-acylurea formation in Steglich esterification: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further to form the ester. This can be minimized by the addition of DMAP.[4][5]

  • Side chain reactions of the benzyl group: The benzylic position is susceptible to oxidation and other reactions under certain conditions.

Troubleshooting Guides

Fischer-Speier Esterification
Problem Possible Cause Solution
Low Yield Reaction has reached equilibrium.Use a large excess of benzyl alcohol or remove water using a Dean-Stark apparatus.
Insufficient catalyst.Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
Reaction time is too short.Monitor the reaction by TLC or GC and ensure it has gone to completion.
Formation of a black tar-like substance Polymerization of benzyl alcohol.Reduce the concentration of the strong acid catalyst and/or lower the reaction temperature.[8]
Difficulty in purification Unreacted starting materials co-elute with the product.Use an excess of the more volatile reactant (if applicable) and remove it by distillation after the reaction. Perform an aqueous workup to remove the acid catalyst and water-soluble materials.
Steglich Esterification
Problem Possible Cause Solution
Low Yield Formation of N-acylurea byproduct.Ensure a catalytic amount of DMAP is used. DMAP intercepts the O-acylisourea intermediate, preventing rearrangement.[4][5]
Sterically hindered acid or alcohol.Increase reaction time and/or temperature. Consider using a more reactive coupling agent.
Incomplete reaction.Monitor the reaction progress by TLC or LC-MS.
Difficult purification due to DCU DCU is co-eluting with the product.Filter the reaction mixture before workup. Use a solvent system for chromatography where DCU has very low solubility. Alternatively, use EDC as the coupling agent.[9]
Decomposition of starting materials Acid or base sensitive functional groups present.Steglich esterification is generally mild, but if decomposition occurs, consider alternative coupling agents or protecting group strategies.
Transesterification
Problem Possible Cause Solution
Low Yield Catalyst is not effective.Optimize the choice and loading of the catalyst. Common catalysts include metal alkoxides, and solid-supported acids or bases.[6][7]
Reaction has not reached equilibrium.Use a large excess of benzyl alcohol to drive the reaction forward.
Byproduct alcohol is inhibiting the reaction.If possible, remove the alcohol byproduct (e.g., methanol or ethanol) by distillation.
Reaction is very slow Low reaction temperature.Increase the reaction temperature, but be mindful of the boiling points of the reactants and products.
Poor mixing.Ensure efficient stirring, especially if a heterogeneous catalyst is used.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Benzoic Acid with Benzyl Alcohol
  • Reactants:

    • Benzoic acid (1.0 eq)

    • Benzyl alcohol (3.0 eq)

    • Concentrated sulfuric acid (0.1 eq)

    • Toluene (as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid, benzyl alcohol, and toluene.

    • Add the concentrated sulfuric acid dropwise with stirring.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Steglich Esterification of a Carboxylic Acid with Benzyl Alcohol
  • Reactants:

    • Carboxylic acid (1.0 eq)

    • Benzyl alcohol (1.2 eq)

    • DCC (1.1 eq)

    • DMAP (0.1 eq)

    • Dichloromethane (DCM) (as solvent)

  • Procedure:

    • Dissolve the carboxylic acid, benzyl alcohol, and DMAP in DCM in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, filter off the precipitated DCU.

    • Wash the filtrate with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflows

FischerEsterificationTroubleshooting Start Low Yield in Fischer Esterification CheckEquilibrium Is water being removed? Start->CheckEquilibrium CheckCatalyst Is catalyst concentration optimal? CheckEquilibrium->CheckCatalyst Yes UseDeanStark Use Dean-Stark or excess alcohol CheckEquilibrium->UseDeanStark No CheckTime Is reaction complete? CheckCatalyst->CheckTime Yes OptimizeCatalyst Adjust catalyst loading CheckCatalyst->OptimizeCatalyst No IncreaseTime Increase reaction time CheckTime->IncreaseTime No SideReaction Observe for tar formation CheckTime->SideReaction Yes ReduceTemp Lower temperature/catalyst concentration SideReaction->ReduceTemp

Caption: Troubleshooting workflow for low yield in Fischer esterification.

SteglichEsterificationTroubleshooting Start Problem with Steglich Esterification LowYield Low Yield Start->LowYield PurificationIssue Purification Difficulty (DCU) Start->PurificationIssue CheckDMAP Is DMAP present? LowYield->CheckDMAP FilterDCU Filter before workup PurificationIssue->FilterDCU UseEDC Consider using EDC PurificationIssue->UseEDC CheckCompletion Is reaction complete? CheckDMAP->CheckCompletion Yes AddDMAP Add catalytic DMAP CheckDMAP->AddDMAP No IncreaseTimeTemp Increase time/temperature CheckCompletion->IncreaseTimeTemp No

Caption: Troubleshooting common issues in Steglich esterification.

References

Technical Support Center: Purification of Polar 7-Oxoazepane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of polar 7-oxoazepane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My polar 7-oxoazepane derivative shows minimal or no retention on a C18 reversed-phase HPLC column. What should I do?

A1: This is a common issue with highly polar compounds. Here are several strategies to address poor retention in reversed-phase chromatography (RPC):

  • Consider an Alternative Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for highly polar compounds that are poorly retained in RPC.[1][2] HILIC utilizes a polar stationary phase with a high organic content mobile phase, which enhances the retention of polar analytes.[3][4]

  • Use Ion-Pairing Agents: If you must use RPC, adding an ion-pairing agent to the mobile phase can improve the retention of ionizable 7-oxoazepane derivatives.

  • Employ a Polar-Embedded or Polar-Endcapped C18 Column: These columns are designed with modified stationary phases to provide better retention for polar compounds compared to traditional C18 columns.

Q2: My 7-oxoazepane derivative appears to be degrading on the silica gel column during flash chromatography. How can I confirm this and prevent it?

A2: Degradation on silica gel is often due to the acidic nature of the stationary phase.

  • Confirming Instability: You can perform a 2D Thin Layer Chromatography (TLC) to check for stability.[5] Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, the spot will remain on the diagonal. Degradation will result in spots appearing below the diagonal.[5]

  • Preventative Measures:

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solution containing a small amount of a basic modifier like triethylamine (TEA) or ammonia in the eluent.[6]

    • Use an Alternative Stationary Phase: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil.[7]

    • Minimize Contact Time: Run the column as quickly as possible to reduce the time your compound is in contact with the silica.

Q3: I am struggling to find a suitable solvent system for the recrystallization of my highly polar 7-oxoazepane derivative. What is a good starting point?

A3: Recrystallization of highly polar compounds can be challenging due to their high solubility in polar solvents and low solubility in non-polar solvents.

  • General Solvent Systems: Common solvent pairs for polar compounds include:

    • Ethanol/Water

    • Methanol/Ethyl Acetate

    • n-Hexane/Acetone[8]

    • n-Hexane/THF[8]

  • "Oiling Out": If your compound "oils out" instead of crystallizing, it means it is coming out of solution above its melting point. Try using a lower boiling point solvent, a more dilute solution, or cooling the solution more slowly.

  • Salt Formation: For derivatives with acidic or basic functionalities, converting them to a salt can significantly alter their solubility and improve crystallization behavior.[8]

Troubleshooting Guides

Guide 1: Poor Peak Shape in HPLC

Problem: My 7-oxoazepane derivative gives tailing or broad peaks during HPLC analysis.

Potential Cause Troubleshooting Step Rationale
Secondary Interactions with Stationary Phase Add a mobile phase modifier like triethylamine (TEA) or formic acid (0.1%).The basic nitrogen in the azepane ring can interact with residual silanols on the silica-based stationary phase, causing peak tailing. A modifier can mask these sites.[6]
Column Overload Reduce the injection volume or the concentration of the sample.Injecting too much sample can lead to peak distortion.[9]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.This ensures the compound is in a single ionic state (either fully protonated or deprotonated), leading to sharper peaks.
Contaminated Column or Guard Column Flush the column with a strong solvent or replace the guard column.Contaminants can interfere with the chromatography and affect peak shape.
Guide 2: Co-elution with Impurities

Problem: I am unable to separate my target compound from a closely related impurity.

Strategy Detailed Action Expected Outcome
Change Selectivity Switch to a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a HILIC column).Different stationary phases offer different interaction mechanisms, which can resolve co-eluting compounds.[1]
Modify Mobile Phase Alter the organic solvent (e.g., switch from acetonitrile to methanol), or change the buffer type or pH.This can change the partitioning behavior of the analytes and improve separation.
Optimize Gradient If using a gradient, make it shallower around the elution time of the target compound.A shallower gradient increases the resolution between closely eluting peaks.
Consider Orthogonal Methods If HPLC fails, consider techniques with different separation principles like Ion-Exchange Chromatography (IEX) if your compound is charged.[10][11]IEX separates based on charge, which can be highly effective for polar, ionizable molecules.[12][13]

Experimental Protocols

Protocol 1: General Method for HILIC Purification

This protocol provides a starting point for developing a HILIC method for polar 7-oxoazepane derivatives.

  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or zwitterionic).[1]

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Gradient Elution:

    • Start with a high percentage of Solvent A (e.g., 95-100%) to ensure retention of the polar analyte.[4]

    • Run a linear gradient to increase the percentage of Solvent B over 15-20 minutes.

    • Hold at a high percentage of Solvent B to elute strongly retained compounds.

    • Re-equilibrate the column with the initial mobile phase conditions for at least 5-7 column volumes before the next injection.[6]

  • Detection: UV detection at an appropriate wavelength. If the compound has a poor chromophore, consider using a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).

Protocol 2: Chiral Separation of 7-Oxoazepane Enantiomers

This protocol outlines a general approach for separating enantiomers of chiral 7-oxoazepane derivatives.

  • Column Screening: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based (e.g., Chiralpak IA, ID) and cyclodextrin-based columns are common choices.[14][15]

  • Mobile Phase Modes: Test different mobile phase modes:

    • Normal Phase (NP): Heptane/Ethanol or Heptane/Isopropanol mixtures.

    • Polar Organic (PO): Acetonitrile or Methanol, sometimes with additives like triethylamine and acetic acid.

    • Reversed Phase (RP): Acetonitrile/Water or Methanol/Water with a buffer.[15]

  • Method Optimization: Once a promising CSP and mobile phase mode are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

  • Data Analysis: Calculate the resolution (Rs) between the enantiomeric peaks. A baseline separation is typically achieved with an Rs value ≥ 1.5.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Chromatography Options cluster_3 Final Product Crude_Sample Crude 7-Oxoazepane Derivative TLC_Analysis TLC Analysis for Polarity & Stability Crude_Sample->TLC_Analysis High_Polarity High Polarity? TLC_Analysis->High_Polarity Chromatography Select Chromatography Mode High_Polarity->Chromatography Yes Recrystallization Attempt Recrystallization High_Polarity->Recrystallization Moderate HILIC HILIC Chromatography->HILIC Very Polar IEX Ion-Exchange (IEX) Chromatography->IEX Charged RPC Reversed-Phase (RPC) Chromatography->RPC Moderately Polar Pure_Product Pure Product Recrystallization->Pure_Product HILIC->Pure_Product IEX->Pure_Product RPC->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: General workflow for the purification of polar 7-oxoazepane derivatives.

Chiral_Separation_Logic Start Racemic 7-Oxoazepane Derivative Screen_CSP Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Cyclodextrin) Start->Screen_CSP Select_Mode Test Mobile Phase Modes (NP, RP, PO) Screen_CSP->Select_Mode Optimization Optimize Separation Conditions (Solvent Ratio, Flow Rate, Temperature) Select_Mode->Optimization Resolution Resolution (Rs) >= 1.5? Optimization->Resolution Success Baseline Separation Achieved Resolution->Success Yes Failure Re-screen CSPs / Modes Resolution->Failure No Failure->Screen_CSP

References

Azepane Synthesis Technical Support Center: Diastereoselectivity Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common diastereoselectivity challenges encountered during the synthesis of substituted azepanes.

Frequently Asked Questions (FAQs)

Q1: My azepane synthesis is resulting in a nearly 1:1 mixture of diastereomers. What are the first steps to troubleshoot this issue?

A1: Achieving high diastereoselectivity in azepane synthesis often requires careful optimization of reaction parameters. When faced with poor selectivity, a systematic approach is crucial. The first step is to identify the key factors that can influence the stereochemical outcome of your specific reaction. These generally include the catalyst, solvent, and reaction temperature. Modifying these conditions can often favor the formation of one diastereomer over the other by altering the energy landscape of the diastereomeric transition states.

Below is a general workflow to guide your troubleshooting process.

G start Poor Diastereoselectivity (e.g., d.r. ≈ 1:1) catalyst Step 1: Modify Catalyst System - Screen different Lewis acids (e.g., InCl3, TMSOTf, Sc(OTf)3) - Change catalyst loading - Add chiral ligands or auxiliaries start->catalyst Initial Check solvent Step 2: Screen Solvents - Vary solvent polarity (e.g., Dioxane, Toluene, CH2Cl2, THF) - Consider coordinating vs. non-coordinating solvents catalyst->solvent If no improvement end Improved Diastereoselectivity (d.r. > 10:1) catalyst->end Successful temp Step 3: Adjust Temperature - Lower temperature to increase kinetic control - Note: May require longer reaction times solvent->temp If no improvement solvent->end Successful substrate Step 4: Modify Substrate - Change protecting groups (e.g., Boc, Cbz) - Alter steric bulk of substituents to favor a specific transition state temp->substrate If no improvement temp->end Successful substrate->end Successful

Caption: General workflow for troubleshooting poor diastereoselectivity.

Q2: I am using a silyl-aza-Prins cyclization to synthesize a 2,7-disubstituted azepane, but the diastereoselectivity is poor. How can the choice of catalyst affect the outcome?

A2: The choice of Lewis acid catalyst is critical in the silyl-aza-Prins cyclization and can dramatically influence both the reaction pathway and the diastereoselectivity.[1] Different Lewis acids can lead to different intermediates and transition states, favoring the formation of specific stereoisomers or even different ring systems altogether.

The diagram below illustrates how the catalyst choice directs the reaction toward different products.

G cluster_0 Catalyst Choice start Allylsilyl Amine + Aldehyde incl3 InCl3 (Lewis Acid) start->incl3 Silyl-aza-Prins Pathway tmsotf TMSOTf (Lewis Acid) start->tmsotf Sakurai-Prins Pathway azepane trans-Azepane (High Diastereoselectivity) incl3->azepane thp Tetrahydropyran Derivative tmsotf->thp

Caption: Catalyst influence on silyl-aza-Prins cyclization outcome.

Troubleshooting Guide & Data

Issue: Low Diastereoselectivity in Hydroboration of a Tetrahydroazepine Precursor

The hydroboration-oxidation of a substituted tetrahydroazepine is a common method for introducing hydroxyl groups, but it can suffer from poor regioselectivity and diastereoselectivity. The choice of hydroborating agent and catalyst can significantly improve the outcome.

A study on the synthesis of substituted oxo-azepines encountered this issue and performed a catalyst screen to optimize the reaction.[2]

Data Summary: Catalyst and Reagent Screening for Diastereoselective Hydroboration

EntryHydroborating AgentCatalyst (5 mol%)SolventTemp (°C)Ratio (Product A : Product B)
19-BBNNoneTHF601.3 : 1
2BH₃·SMe₂NoneTHF251.2 : 1
3PinBH[Rh(COD)(dppb)]BF₄THF603.1 : 1
4PinBH[Rh(COD)₂(OTf)]THF602.5 : 1
5PinBH[Rh(COD)(dppb)]BF₄Toluene602.2 : 1

Data adapted from a study on oxo-azepine synthesis.[2] Product A and B refer to the two regioisomeric azepanols.

Analysis:

  • Uncatalyzed reactions (Entries 1-2) show poor selectivity.

  • The use of a Rhodium catalyst significantly improves the regioselectivity in favor of the desired product (Entries 3-4).[2]

  • The counterion on the catalyst and the solvent choice also modulate the selectivity (Entries 3 vs. 4 and 3 vs. 5).

Recommendation: For a hydroboration reaction yielding poor selectivity, screen rhodium catalysts in combination with different hydroborating agents (e.g., Pinacolborane). THF is often a good starting solvent.

Key Experimental Protocols

Protocol 1: General Procedure for InCl₃-Catalyzed Silyl-aza-Prins Cyclization

This protocol is adapted from Barbero et al., Org. Lett. 2016, 18(9), 1972–1975.[1]

  • To a solution of the corresponding N-allylsilyl amine (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere, add InCl₃ (0.1 equiv).

  • Stir the reaction mixture at 0 °C for 15 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion (typically 1-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate mixture) to afford the desired 2,7-trans-disubstituted azepane.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.

Protocol 2: General Procedure for Rh-Catalyzed Diastereoselective Hydroboration

This protocol is adapted from Le et al., Molecules 2017, 22(11), 1833.[2]

  • In an oven-dried flask under an argon atmosphere, dissolve the tetrahydroazepine substrate (1.0 equiv) in anhydrous THF (0.05 M).

  • Add the rhodium catalyst, for example, [Rh(COD)(dppb)]BF₄ (0.05 equiv).

  • Add pinacolborane (PinBH) (1.5 equiv) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring progress by TLC.

  • Cool the mixture to 0 °C and cautiously add an aqueous solution of NaOH (3 M), followed by the slow, dropwise addition of hydrogen peroxide (30% aq.).

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting regioisomeric azepanols by flash column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of Benzyl 7-oxoazepane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Benzyl 7-oxoazepane-2-carboxylate, with a focus on scaling up the process.

I. Synthetic Pathway Overview

A common synthetic route to this compound involves the Dieckmann condensation of a suitably substituted pimelate diester, followed by hydrolysis, decarboxylation, and subsequent protection of the resulting amino acid. An alternative approach is the ring expansion of a corresponding piperidine derivative. This guide will focus on a plausible and scalable pathway involving the cyclization of a linear amino ester.

II. Experimental Workflow and Key Stages

The synthesis can be broken down into several key stages, each with its own set of challenges, especially during scale-up.

synthesis_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product L-Glutamic acid L-Glutamic acid Protection Protection of Amino and Carboxyl Groups L-Glutamic acid->Protection e.g., Boc, Benzyl ester Chain_Elongation Chain Elongation Protection->Chain_Elongation e.g., Arndt-Eistert homologation Cyclization Intramolecular Cyclization Chain_Elongation->Cyclization High dilution Deprotection_Oxidation Deprotection and Oxidation Cyclization->Deprotection_Oxidation Formation of lactam Purification Chromatography/Crystallization Deprotection_Oxidation->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

III. Frequently Asked Questions (FAQs)

1. What are the most critical parameters to control during the scale-up of the cyclization step?

The intramolecular cyclization to form the seven-membered ring is often the most challenging step to scale up. Key parameters to control are:

  • High Dilution: To favor intramolecular cyclization over intermolecular polymerization, the reaction must be performed under high-dilution conditions. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.

  • Temperature: The optimal temperature will depend on the specific cyclization agent used. Consistent temperature control is crucial for reproducible results and to minimize side reactions.

  • Stirring: Efficient stirring is necessary to ensure rapid dispersion of the added precursor and maintain a homogeneous reaction mixture. Inadequate stirring can lead to localized high concentrations and increased intermolecular side reactions.

2. How can I minimize the formation of oligomeric byproducts?

Oligomerization is a common issue during cyclization. To minimize it:

  • Employ a syringe pump for the slow and controlled addition of the substrate.

  • Use a solvent in which the linear precursor is soluble but the cyclized product may be less so, if applicable, to drive the equilibrium.

  • Optimize the reaction concentration. While high dilution is key, excessively low concentrations can make the process inefficient for large-scale production. A balance must be found through careful optimization studies.

3. What are the recommended purification methods for the final product at a larger scale?

While laboratory-scale purification often relies on silica gel chromatography, this can be costly and time-consuming at scale. Consider the following:

  • Crystallization: This is the most desirable method for large-scale purification. A thorough screen of solvents and solvent mixtures should be performed to find suitable crystallization conditions.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography can be employed, although it is a more expensive option.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

IV. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the cyclization step - Intermolecular polymerization is dominating.- The activating group for cyclization is not effective.- The reaction temperature is too high or too low.- Ensure high-dilution conditions are strictly maintained.- Experiment with different activating agents (e.g., carbodiimides, phosphonium salts).- Optimize the reaction temperature in small-scale experiments before scaling up.
Incomplete reaction - Insufficient reaction time.- Deactivation of the catalyst or reagent.- Poor solubility of starting material.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Use fresh, high-quality reagents and catalysts.- Choose a solvent system that ensures all reactants are fully dissolved.
Difficulty in removing the benzyl protecting group - Catalyst poisoning.- Inefficient hydrogen transfer.- Use a higher loading of fresh palladium catalyst.- Ensure the system is properly flushed with hydrogen and that there are no leaks.- Consider alternative deprotection methods if hydrogenolysis is problematic.
Product decomposes during workup or purification - The product is sensitive to acid or base.- The product is thermally unstable.- Use neutral workup conditions.- Avoid high temperatures during solvent removal and purification. Use a rotary evaporator at a controlled temperature and high vacuum.
Inconsistent batch-to-batch results - Variations in raw material quality.- Inconsistent reaction conditions (temperature, addition rate, stirring).- Atmospheric moisture affecting the reaction.- Source high-purity, well-characterized starting materials.- Implement strict process controls for all critical parameters.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

V. Detailed Experimental Protocols (Exemplary)

A. Benzyl Esterification of N-Boc-L-glutamic acid

Parameter Value
Reactants N-Boc-L-glutamic acid, Benzyl bromide, Cesium carbonate
Solvent Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 12-16 hours
Work-up Aqueous extraction with ethyl acetate
Typical Yield 85-95%

Protocol:

  • To a solution of N-Boc-L-glutamic acid (1.0 eq) in DMF, add cesium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (2.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography if necessary.

B. Intramolecular Cyclization to form the Azepane Ring (Conceptual)

Parameter Value
Reactant Linear amino ester precursor
Reagent HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
Base Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM)
Concentration 0.01 M
Temperature 0 °C to Room Temperature
Reaction Time 24-48 hours
Typical Yield 50-70%

Protocol:

  • Prepare a solution of the linear amino ester precursor in DCM.

  • In a separate flask, prepare a solution of HBTU (1.5 eq) and DIPEA (3.0 eq) in a large volume of DCM to achieve a final concentration of 0.01 M.

  • Using a syringe pump, add the solution of the linear precursor to the reagent solution over a period of 8-12 hours at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-36 hours, monitoring by LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify the crude product.

VI. Troubleshooting Logic Diagram

troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Corrective Actions Low_Yield Low Yield of This compound Check_Cyclization Investigate Cyclization Step Low_Yield->Check_Cyclization Check_Purification Review Purification Protocol Low_Yield->Check_Purification Check_Starting_Material Assess Starting Material Quality Low_Yield->Check_Starting_Material Optimize_Dilution Optimize High Dilution Conditions Check_Cyclization->Optimize_Dilution Polymerization observed Change_Reagent Screen Different Cyclization Reagents Check_Cyclization->Change_Reagent Incomplete conversion Optimize_Purification Develop Crystallization Protocol Check_Purification->Optimize_Purification Significant product loss Analyze_SM Re-characterize Starting Materials Check_Starting_Material->Analyze_SM Impurity detected

Caption: A troubleshooting workflow for addressing low yields in the synthesis.

Validation & Comparative

Comparative Guide to Purity Validation of Benzyl 7-oxoazepane-2-carboxylate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of Benzyl 7-oxoazepane-2-carboxylate. The information presented is supported by established analytical principles and data from analogous compounds to ensure scientific validity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity determination due to its versatility and sensitivity. This guide outlines a detailed protocol for a reversed-phase HPLC (RP-HPLC) method and compares its performance with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), which is also utilized for the analysis of related caprolactam impurities.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for the analysis of β-lactam and related compounds.[2][3][4][5]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 10% A, 90% B

    • 20-25 min: Hold at 10% A, 90% B

    • 25-26 min: Linear gradient back to 90% A, 10% B

    • 26-30 min: Hold at 90% A, 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase initial composition (90:10 Water:Acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to the desired concentrations for linearity and accuracy studies.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Validation Parameters (as per ICH Guidelines):

  • Specificity: Analyze a blank (diluent), a placebo sample (if applicable), and a spiked sample to demonstrate that no interference occurs at the retention time of the main peak.

  • Linearity: Prepare a series of at least five concentrations of the analyte and inject them. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank or placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • System Precision: Inject the same standard solution multiple times (n=6) and calculate the relative standard deviation (RSD) of the peak areas.

    • Method Precision: Analyze multiple, independent preparations of the same sample (n=6) and calculate the RSD.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Workflow for HPLC Purity Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting A Standard & Sample Preparation C System Suitability Test A->C B Mobile Phase Preparation B->C D Specificity C->D E Linearity C->E F Accuracy (Recovery) C->F G Precision (System & Method) C->G H LOD & LOQ Determination C->H I Data Analysis D->I E->I F->I G->I H->I J Validation Report Generation I->J

Caption: Workflow for the validation of an HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[1][6]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

Chromatographic Conditions:

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • Derivatization may be necessary for non-volatile impurities.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation and Comparison

The following table summarizes the expected performance characteristics of the HPLC and GC-MS methods for the purity validation of this compound.

Parameter HPLC GC-MS Commentary
Specificity High (separation of non-volatile impurities)High (mass spectral identification)GC-MS offers superior identification of unknown impurities through mass spectral libraries.
Linearity (R²) > 0.999> 0.995Both methods can provide excellent linearity.
Accuracy (% Recovery) 98-102%95-105%HPLC often provides slightly better accuracy for quantitative analysis of the primary compound.
Precision (RSD) < 2%< 5%HPLC generally offers higher precision for quantitative measurements.
LOD/LOQ Low (ng range)Very Low (pg range)GC-MS is typically more sensitive for volatile impurities.
Sample Throughput Moderate (30 min/sample)Moderate (30-40 min/sample)Runtimes are comparable, but sample preparation for GC-MS can be more time-consuming if derivatization is needed.
Applicability Broad range of polar and non-polar compoundsVolatile and semi-volatile compoundsHPLC is more versatile for a wider range of potential impurities in pharmaceutical synthesis.

Logical Relationship of Method Selection

Method_Selection A Purity Validation of This compound B Primary Quantitative Analysis (Assay and Known Impurities) A->B C Identification of Unknown Volatile/Semi-Volatile Impurities A->C D HPLC Method B->D E GC-MS Method C->E

Caption: Decision tree for analytical method selection.

Conclusion

For the routine quality control and purity validation of this compound, the proposed HPLC method is highly suitable. It offers a robust, precise, and accurate means of quantifying the main component and known impurities. The method's versatility makes it applicable to a wide range of potential non-volatile by-products and degradation products.

The GC-MS method serves as an excellent complementary technique, particularly for the identification and quantification of unknown volatile or semi-volatile impurities that may not be amenable to HPLC analysis. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for comprehensive impurity profiling during process development and troubleshooting.

For a complete purity profile, a combination of both HPLC and GC-MS is recommended to ensure the detection and control of a broad spectrum of potential impurities.

References

Comparing the reactivity of Benzyl 7-oxoazepane-2-carboxylate with other esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and organic synthesis, the reactivity of ester functional groups is a cornerstone of molecular design and drug delivery. This guide provides a comparative analysis of the reactivity of Benzyl 7-oxoazepane-2-carboxylate against other common ester classes, offering insights into its stability and potential for chemical modification. This analysis is based on established principles of organic chemistry, supported by qualitative comparisons where direct experimental data for the title compound is not publicly available.

Executive Summary

This compound is a unique molecule incorporating both a lactam (a cyclic amide) and a benzyl ester. Its reactivity is governed by the interplay of the electronic effects of the benzyl group and the structural constraints of the seven-membered azepane ring. Compared to simple alkyl esters, the benzyl ester moiety is generally more reactive towards nucleophilic acyl substitution due to the electron-withdrawing nature of the benzene ring, which stabilizes the leaving group. However, the presence of the lactam ring introduces additional electronic and steric factors that modulate its overall reactivity profile.

Comparative Reactivity Analysis

The reactivity of esters is primarily assessed through key reactions such as hydrolysis, aminolysis, and reduction. The following sections compare the expected reactivity of this compound with other representative esters in these transformations.

Table 1: Qualitative Comparison of Ester Reactivity
Ester TypeRelative Rate of HydrolysisRelative Rate of AminolysisRelative Rate of Reduction (with NaBH₄)Key Influencing Factors
This compound Moderate to HighModerate to HighSlowElectron-withdrawing benzyl group, steric hindrance from the azepane ring, potential for intramolecular catalysis/inhibition by the lactam.
Methyl Acetate (Simple Alkyl Ester) LowLowVery SlowMinimal steric hindrance, less stable leaving group compared to benzyloxide.
Ethyl Acetate (Simple Alkyl Ester) LowLowVery SlowSlightly more steric hindrance than methyl acetate.
tert-Butyl Acetate (Bulky Alkyl Ester) Very LowVery LowExtremely SlowSignificant steric hindrance at the carbonyl carbon.
Phenyl Acetate (Aryl Ester) HighHighSlowElectron-withdrawing phenyl group activates the carbonyl group and stabilizes the leaving phenoxide ion.
Benzyl Acetate (Simple Benzyl Ester) ModerateModerateSlowElectron-withdrawing benzyl group, but less activating than a direct phenyl substituent on the oxygen.
Hydrolysis

Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by acid or base.

  • This compound is expected to undergo hydrolysis more readily than simple alkyl esters like methyl or ethyl acetate. The benzyl group is a better leaving group than methoxy or ethoxy groups due to the ability of the resulting benzylic carbocation (in acidic conditions) or benzyloxide anion (in basic conditions) to be stabilized by the aromatic ring.

  • Compared to phenyl acetate , the reactivity is likely to be slightly lower. The direct attachment of the oxygen to the phenyl ring in phenyl acetate results in a more pronounced electron-withdrawing effect and a more stable phenoxide leaving group.

  • The seven-membered ring of the azepane moiety may introduce some steric hindrance around the carbonyl center, potentially slowing the reaction compared to a more open-chain benzyl ester.

Aminolysis

Aminolysis involves the reaction of an ester with an amine to form an amide.

  • Similar to hydrolysis, the benzyl ester of this compound is anticipated to be more susceptible to aminolysis than simple alkyl esters.

  • The rate of aminolysis will be influenced by the nucleophilicity of the amine and the steric accessibility of the ester's carbonyl group. The azepane ring could present a moderate steric barrier to bulky amines.

Reduction

The reduction of esters to alcohols is a common transformation.

  • Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester function of this compound to the corresponding primary alcohol. It is important to note that LiAlH₄ will also reduce the lactam carbonyl to an amine.

  • Milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of esters under standard conditions. Therefore, this compound is expected to be stable in the presence of NaBH₄, allowing for selective reduction of other functional groups if present.

Experimental Protocols

While specific experimental data for this compound is limited, the following are general protocols for the key reactions discussed. Researchers should optimize these conditions for the specific substrate.

General Protocol for Base-Catalyzed Ester Hydrolysis
  • Dissolution: Dissolve the ester (1 equivalent) in a suitable organic solvent (e.g., THF, dioxane).

  • Addition of Base: Add an aqueous solution of a strong base (e.g., 1 M NaOH or KOH, 2-3 equivalents) to the ester solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, neutralize the reaction mixture with an acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by chromatography if necessary.

General Protocol for Aminolysis
  • Mixing Reactants: Dissolve the ester (1 equivalent) and the amine (1.1-2 equivalents) in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Heating: Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature will depend on the reactivity of the ester and the amine.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water or brine to remove excess amine and other water-soluble byproducts.

  • Purification: Dry the organic layer, concentrate, and purify the resulting amide by crystallization or column chromatography.

General Protocol for Reduction with LiAlH₄

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Reagent Suspension: Suspend LiAlH₄ (1.5-2 equivalents) in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF).

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the ester in the same dry solvent to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with an organic solvent. Extract the filtrate with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the alcohol product.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflow for the discussed reactions and a logical comparison of ester reactivity.

G General Workflow for Ester Reactions cluster_hydrolysis Hydrolysis cluster_aminolysis Aminolysis cluster_reduction Reduction Ester_H Ester_H Add_Base_H Add_Base_H Ester_H->Add_Base_H NaOH/H₂O Monitor_H Monitor_H Add_Base_H->Monitor_H TLC/HPLC Workup_H Workup_H Monitor_H->Workup_H Acidify, Extract Purify_H Purify_H Workup_H->Purify_H Chromatography Ester_A Ester_A Add_Amine_A Add_Amine_A Ester_A->Add_Amine_A R-NH₂ Heat_A Heat_A Add_Amine_A->Heat_A Heat Monitor_A Monitor_A Heat_A->Monitor_A TLC/HPLC Workup_A Workup_A Monitor_A->Workup_A Wash, Extract Purify_A Purify_A Workup_A->Purify_A Chromatography Ester_R Ester_R Add_LAH_R Add_LAH_R Ester_R->Add_LAH_R LiAlH₄ Quench_R Quench_R Add_LAH_R->Quench_R H₂O, NaOH Filter_R Filter_R Quench_R->Filter_R Filter Purify_R Purify_R Filter_R->Purify_R Chromatography

Caption: General experimental workflows for ester reactions.

G Comparative Reactivity of Esters tert_Butyl tert-Butyl Ester Alkyl Alkyl Ester (Me, Et) tert_Butyl->Alkyl Less Hindered Benzyl Benzyl Ester Alkyl->Benzyl Better Leaving Group Benzyl_Azepane This compound Phenyl Phenyl Ester Benzyl_Azepane->Phenyl More Activating Group Benzyl->Benzyl_Azepane Added Steric/Electronic Effects label_high High Reactivity label_low Low Reactivity

Biological Activity of Benzyl 7-oxoazepane-2-carboxylate Derivatives: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a notable gap in the investigation of the biological activities of Benzyl 7-oxoazepane-2-carboxylate derivatives. While the broader families of benzyl compounds and azepane scaffolds are rich areas of study in medicinal chemistry, specific data on the bioactivity of this particular class of molecules remains elusive. This presents a significant opportunity for new research and discovery in the field of drug development.

Currently, there is a lack of published studies detailing the synthesis and subsequent biological evaluation of this compound derivatives. Searches for anticancer, antimicrobial, or other pharmacological activities of these specific compounds have not yielded any quantitative data, experimental protocols, or elucidated signaling pathways.

While direct data is unavailable, the constituent parts of the target molecule—the benzyl group and the 7-oxoazepane-2-carboxylate core—are present in various biologically active compounds, suggesting that their combination could yield novel therapeutic agents. For instance, numerous benzyl derivatives have been reported to possess a wide range of activities, including antimicrobial and antitumor properties. Similarly, the azepane ring, a seven-membered heterocyclic scaffold, is a key structural motif in a number of approved drugs and natural products.

The absence of specific data for this compound derivatives prevents the creation of a detailed comparison guide as initially intended. Such a guide would require quantitative data from standardized biological assays to objectively compare the performance of different derivatives.

Therefore, this document serves not as a comparison guide, but as a call to the scientific community to explore the potential of this untapped class of chemical compounds. The synthesis of a library of this compound derivatives and their screening across a panel of biological assays could unveil novel lead compounds for various therapeutic areas.

Future Research Directions: An Experimental Workflow

For researchers interested in exploring this area, a logical experimental workflow would involve the following key stages:

  • Chemical Synthesis: Development of a robust and efficient synthetic route to produce a variety of this compound derivatives with diverse substitutions on both the benzyl and azepane rings.

  • In Vitro Screening: Initial biological evaluation of the synthesized compounds against a broad panel of targets. This could include:

    • Anticancer screening: Testing against a panel of human cancer cell lines to determine cytotoxicity and anti-proliferative effects.

    • Antimicrobial screening: Assessing activity against a range of pathogenic bacteria and fungi.

  • Hit Identification and Lead Optimization: Promising compounds ("hits") from the initial screening would be selected for further investigation. This stage would involve the synthesis of additional analogues to establish structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: For optimized lead compounds, experiments would be designed to elucidate their molecular mechanism of action, including the identification of specific cellular targets and signaling pathways.

Below is a conceptual workflow diagram illustrating this proposed research path.

G Conceptual Workflow for Investigating this compound Derivatives cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Development cluster_3 Mechanism of Action synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification anticancer Anticancer Assays purification->anticancer antimicrobial Antimicrobial Assays purification->antimicrobial hit_id Hit Identification anticancer->hit_id antimicrobial->hit_id sar SAR Studies hit_id->sar optimization Lead Optimization sar->optimization target_id Target Identification optimization->target_id pathway Signaling Pathway Analysis target_id->pathway

Structure-Activity Relationship of 7-Oxoazepane-2-Carboxylates as Gamma-Secretase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 7-oxoazepane-2-carboxylate derivatives as inhibitors of gamma-secretase, a key enzyme implicated in Alzheimer's disease. The structure-activity relationship (SAR) is explored, focusing on how specific structural modifications influence inhibitory potency and metabolic stability. This document synthesizes available data to support drug discovery and development efforts in this area.

Introduction to Gamma-Secretase and its Role in Alzheimer's Disease

Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the processing of the amyloid precursor protein (APP). Cleavage of APP by gamma-secretase can lead to the production of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, which is prone to aggregation and is a primary component of the amyloid plaques found in the brains of Alzheimer's disease patients. Inhibition of gamma-secretase is therefore a promising therapeutic strategy to reduce the formation of these neurotoxic peptides. However, a significant challenge in developing gamma-secretase inhibitors is selectivity, as the enzyme also cleaves other substrates, most notably the Notch receptor, which is critical for normal cellular signaling. Inhibition of Notch signaling can lead to severe side effects.

The 7-Oxoazepane-2-Carboxylate Scaffold: A Platform for Gamma-Secretase Inhibitors

The 7-oxoazepane-2-carboxylate core structure has emerged as a promising scaffold for the development of potent gamma-secretase inhibitors. Initial screening efforts identified a hydroxamic acid derivative as a starting point for optimization. Subsequent medicinal chemistry campaigns focused on modifying this scaffold to enhance potency and improve pharmacokinetic properties.

A key publication in this area, "Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors," describes the elaboration of a screening hit into a series of potent inhibitors with improved drug-like properties.[1]

Structure-Activity Relationship (SAR) Analysis

The core of the SAR for this series revolves around modifications at the 5-position of the 7-oxoazepane ring. The initial lead compounds featured a geminal dimethyl substitution at this position, which was found to be crucial for potent, low nanomolar inhibition of gamma-secretase.

However, a significant liability of the 5,5-dimethyl analogues was their high metabolic clearance. To address this, a bioisosteric replacement of the geminal dimethyl group with a geminal difluoro group was investigated. This strategic modification led to a significant improvement in metabolic stability while maintaining potent gamma-secretase inhibition.

Table 1: Comparison of 5,5-Disubstituted 7-Oxoazepane-2-Carboxylate Derivatives

Compound SeriesR1R2Key SAR ObservationsImpact on Metabolic Stability
A CH₃CH₃Geminal dimethyl substitution at the 5-position confers low nanomolar inhibition of gamma-secretase.High metabolic clearance observed in early ADME studies.
B FFBioisosteric replacement of geminal dimethyl with geminal difluoro maintains potent gamma-secretase inhibition.Significantly improved metabolic stability compared to the dimethyl analogues.

Note: Specific IC50 and clearance values are not publicly available in the abstract of the primary reference. The table reflects the qualitative relationship described.

Comparison with Alternative Gamma-Secretase Inhibitors

The 7-oxoazepane-2-carboxylate series can be compared to other classes of gamma-secretase inhibitors. While many potent inhibitors have been developed, a common challenge is achieving selectivity for APP processing over Notch cleavage.

Table 2: Comparison with Other Classes of Gamma-Secretase Inhibitors

Inhibitor ClassExample Compound(s)General Activity ProfileKey AdvantagesKey Disadvantages
Dipeptidic analoguesDAPT, L-685,458Potent inhibitors of both Aβ and Notch cleavage.Well-characterized research tools.Lack of selectivity, leading to potential toxicity.
Non-peptidic small moleculesSemagacestatPotent inhibitors of Aβ production.Orally bioavailable.Clinical trials halted due to lack of efficacy and adverse events related to Notch inhibition.
7-Oxoazepane-2-carboxylates 5,5-Difluoro derivativesPotent inhibitors with improved metabolic stability.Potential for good oral bioavailability and CNS penetration.Selectivity for APP vs. Notch processing requires further characterization.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of gamma-secretase inhibitors. Below are representative protocols for key in vitro and cell-based assays.

5.1. In Vitro Gamma-Secretase Activity Assay

This assay measures the direct inhibition of the purified gamma-secretase enzyme complex.

  • Materials: Purified human gamma-secretase complex, fluorogenic substrate (e.g., a peptide sequence derived from APP with a fluorescent reporter and a quencher), assay buffer (e.g., Tris-HCl with detergents), test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the purified gamma-secretase enzyme to the assay buffer.

    • Add the test compounds to the wells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the rate of reaction and determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

5.2. Cell-Based Assay for Aβ and Notch Cleavage

This assay assesses the ability of compounds to inhibit gamma-secretase activity within a cellular context. Human Embryonic Kidney (HEK293) cells stably expressing human APP are commonly used.

  • Materials: HEK293 cells stably expressing human APP (and potentially a Notch reporter construct), cell culture medium, test compounds, ELISA kits for Aβ40 and Aβ42, or a luciferase reporter system for Notch activity.

  • Procedure:

    • Plate the HEK293-APP cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

    • Collect the conditioned media to measure secreted Aβ levels.

    • Lyse the cells to measure intracellular Aβ or to perform a Notch signaling assay (e.g., luciferase reporter assay).

    • Quantify the levels of Aβ40 and Aβ42 in the conditioned media using specific ELISA kits.

    • Determine the IC50 values for the inhibition of Aβ production.

    • If applicable, measure the inhibition of Notch signaling and determine the IC50 value to assess selectivity.

Visualizing the Drug Development Workflow

The following diagram illustrates the logical workflow from a screening hit to an optimized lead compound in the context of the 7-oxoazepane-2-carboxylate series.

SAR_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Selection ScreeningHit Screening Hit (Hydroxamic Acid) GemDimethyl 5,5-Dimethyl Analogue (Potent Inhibition) ScreeningHit->GemDimethyl Elaboration MetabolicInstability High Metabolic Clearance GemDimethyl->MetabolicInstability Identified Liability GemDifluoro 5,5-Difluoro Analogue (Improved Stability) MetabolicInstability->GemDifluoro Bioisosteric Replacement InVivoTesting In Vivo Efficacy & Safety GemDifluoro->InVivoTesting Advancement

Caption: Workflow of SAR for 7-oxoazepane-2-carboxylate gamma-secretase inhibitors.

Conclusion

The 7-oxoazepane-2-carboxylate scaffold represents a valuable starting point for the design of novel gamma-secretase inhibitors. The structure-activity relationship highlights the importance of the substitution pattern at the 5-position for both potency and metabolic stability. The successful bioisosteric replacement of a metabolically labile geminal dimethyl group with a more robust geminal difluoro group is a key finding that can guide future drug design efforts. Further optimization of this series should focus on enhancing selectivity for APP over Notch cleavage to minimize potential side effects and develop a safe and effective therapeutic for Alzheimer's disease.

References

In Vitro Efficacy of Benzyl 7-oxoazepane-2-carboxylate Against Hepatitis B Virus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical in vitro antiviral activity of Benzyl 7-oxoazepane-2-carboxylate against the Hepatitis B Virus (HBV). The performance of this compound is benchmarked against established antiviral agents: Entecavir, Tenofovir, and Lamivudine. All data for this compound is illustrative to provide a framework for evaluation.

Comparative Antiviral Activity

The following table summarizes the in vitro antiviral potency and cytotoxicity of this compound in comparison to standard-of-care HBV antiviral drugs.

CompoundTargetCell LineIC50 (nM)¹CC50 (µM)²Selectivity Index (SI)³
This compound HBV Polymerase (Hypothetical) HepG2.2.15 15.0 >100 >6667
EntecavirHBV PolymeraseHepG2.2.153.75[1]30[1]8000[1]
TenofovirHBV PolymeraseHepG2.2.151100[2][3]>100>91
LamivudineHBV PolymeraseHepG26 (nM)[4]>100 (µM)[4]>16667

¹IC50 (50% inhibitory concentration): The concentration of the drug that is required for 50% inhibition of HBV replication in vitro. ²CC50 (50% cytotoxic concentration): The concentration of the drug that results in the death of 50% of the host cells. ³Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Maintenance

The HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses the HBV genome, is used for these assays.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain HBV plasmid expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells are passaged every 3-4 days upon reaching 80-90% confluency.

In Vitro Antiviral Activity Assay

This assay determines the concentration of the compound required to inhibit HBV replication by 50% (IC50).

  • Cell Seeding: HepG2.2.15 cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, Entecavir, Tenofovir, Lamivudine). A no-drug control is also included.

  • Incubation: The cells are incubated for 6 days, with the medium and compounds refreshed on day 3.

  • Quantification of HBV DNA: On day 6, the supernatant is collected, and extracellular HBV DNA is quantified using a real-time PCR (qPCR) assay.[1]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration using non-linear regression analysis.

Cytotoxicity Assay

This assay measures the toxicity of the compounds to the host cells (CC50).

  • Cell Seeding and Treatment: The experimental setup is similar to the antiviral activity assay.

  • MTT Assay: After the 6-day incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Data Analysis: The absorbance is measured at 570 nm. The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Visualizations

HBV Replication Cycle and Potential Drug Targets

The following diagram illustrates the key steps in the HBV replication cycle within a hepatocyte, highlighting the primary target of nucleoside/nucleotide analogs like Entecavir, Tenofovir, and Lamivudine.

HBV_Replication_Cycle cluster_cell Hepatocyte Entry 1. Entry via NTCP Receptor Uncoating 2. Uncoating Entry->Uncoating Nuclear_Transport 3. Nuclear Transport of rcDNA Uncoating->Nuclear_Transport cccDNA_Formation 4. cccDNA Formation Nuclear_Transport->cccDNA_Formation Transcription 5. Transcription of pgRNA & mRNA cccDNA_Formation->Transcription Translation 6. Translation of Viral Proteins Transcription->Translation Encapsidation 7. Encapsidation of pgRNA & Polymerase Translation->Encapsidation Reverse_Transcription 8. Reverse Transcription (rcDNA synthesis) Encapsidation->Reverse_Transcription Assembly 9. Nucleocapsid Assembly Reverse_Transcription->Assembly Secretion 10. Virion Secretion Assembly->Secretion Recycling 11. Intracellular Recycling Assembly->Recycling Amplification Outside HBV Virion Secretion->Outside Release of new virions Recycling->cccDNA_Formation Amplification Drug Nucleoside/Nucleotide Analogs (e.g., Entecavir, Tenofovir) Drug->Reverse_Transcription Inhibition Outside->Entry

Caption: The HBV replication cycle and the inhibitory action of nucleoside/nucleotide analogs.

Experimental Workflow for In Vitro Anti-HBV Drug Screening

This diagram outlines the general workflow for screening and evaluating potential anti-HBV compounds in vitro.

Experimental_Workflow start Start: Compound Library cell_culture 1. Culture HepG2.2.15 Cells start->cell_culture treatment 2. Treat Cells with Test Compounds (Serial Dilutions) cell_culture->treatment incubation 3. Incubate for 6 Days treatment->incubation cytotoxicity_assay Parallel Cytotoxicity Assay (MTT) treatment->cytotoxicity_assay supernatant_collection 4. Collect Supernatant incubation->supernatant_collection dna_extraction 5. HBV DNA Extraction supernatant_collection->dna_extraction qpcr 6. qPCR for HBV DNA Quantification dna_extraction->qpcr ic50_calc 7. Calculate IC50 qpcr->ic50_calc si_calc Calculate Selectivity Index (SI) ic50_calc->si_calc cc50_calc Calculate CC50 cytotoxicity_assay->cc50_calc cc50_calc->si_calc end End: Identify Lead Compounds si_calc->end

Caption: Workflow for in vitro screening of anti-HBV compounds.

References

Assessing the Drug-Like Properties of Substituted Azepane Carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Substituted azepane carboxylates, in particular, offer a versatile platform for developing novel therapeutics targeting a wide range of biological targets. A critical aspect of the drug discovery process is the early assessment of absorption, distribution, metabolism, and excretion (ADME) properties to identify candidates with favorable pharmacokinetic profiles. This guide provides a comparative overview of key drug-like properties of a representative series of substituted azepane carboxylates, supported by standardized experimental protocols and data visualization to aid in the selection and optimization of promising lead compounds.

Comparative Analysis of In Vitro ADME Properties

To facilitate a direct comparison of the drug-like properties of substituted azepane carboxylates, the following tables summarize key in vitro ADME parameters for a hypothetical series of analogs. These parameters include permeability, metabolic stability, and plasma protein binding, which are critical determinants of a compound's in vivo behavior.

Table 1: Permeability of Substituted Azepane Carboxylates (PAMPA)

Compound IDR1R2Apparent Permeability (Papp) (10⁻⁶ cm/s)Permeability Class
AZ-001HH2.5Moderate
AZ-002CH₃H3.8Moderate
AZ-003FH4.2High
AZ-004HCH₃3.1Moderate
AZ-005HPh6.5High

Table 2: Metabolic Stability of Substituted Azepane Carboxylates (Human Liver Microsomes)

Compound IDR1R2Half-life (t½) (min)Metabolic Stability Class
AZ-001HH45Moderate
AZ-002CH₃H35Moderate
AZ-003FH55High
AZ-004HCH₃25Low
AZ-005HPh15Low

Table 3: Plasma Protein Binding of Substituted Azepane Carboxylates (Human Plasma)

Compound IDR1R2Plasma Protein Binding (%)Binding Affinity
AZ-001HH65Moderate
AZ-002CH₃H75Moderate
AZ-003FH70Moderate
AZ-004HCH₃85High
AZ-005HPh95High

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established industry standards and can be adapted for specific laboratory settings.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, MAIPNTR10)

  • 96-well acceptor plates

  • Lecithin solution (e.g., 1% w/v in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and reference compounds (high and low permeability controls)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of each test and reference compound in DMSO.

  • Dilute the stock solutions to the final desired concentration (e.g., 200 µM) in PBS.

  • Coat the filter membrane of the donor plate with 5 µL of the lecithin/dodecane solution.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Add 200 µL of the diluted compound solutions to the corresponding wells of the donor plate.

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a / C_eq)

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = area of the membrane

    • t = incubation time

    • C_a = concentration in the acceptor well

    • C_eq = equilibrium concentration

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.

Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds and reference compounds (high and low stability controls)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a 1 mM stock solution of each test and reference compound in DMSO.

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Add the test compound to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a well containing cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time and determine the half-life (t½) from the slope of the linear regression.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Equilibrium dialysis is the gold standard for determining the extent of a compound's binding to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)

  • Human plasma (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and reference compounds (high and low binding controls)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a 1 mM stock solution of each test and reference compound in DMSO.

  • Spike the test compound into human plasma to a final concentration of 1 µM.

  • Add the plasma-compound mixture to one chamber of the RED device insert and an equal volume of PBS to the other chamber.

  • Incubate the RED device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • After incubation, take aliquots from both the plasma and the PBS chambers.

  • Matrix-match the samples by adding an equal volume of blank plasma to the PBS aliquot and an equal volume of PBS to the plasma aliquot.

  • Precipitate the proteins from both samples with cold acetonitrile containing an internal standard.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the compound in each chamber.

  • Calculate the percentage of plasma protein binding using the following equation:

    % Bound = ((C_plasma - C_buffer) / C_plasma) * 100

    Where:

    • C_plasma = concentration in the plasma chamber

    • C_buffer = concentration in the buffer chamber

Visualizing Key Concepts and Workflows

Graphical representations of molecular structures, experimental processes, and biological pathways can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of assessing the drug-like properties of substituted azepane carboxylates.

Caption: General chemical scaffold of the substituted azepane carboxylates discussed.

G PAMPA Experimental Workflow prep_solutions Prepare Compound Solutions add_compound Add Compound to Donor Plate prep_solutions->add_compound coat_membrane Coat Donor Plate Membrane coat_membrane->add_compound add_buffer Add Buffer to Acceptor Plate assemble_plate Assemble 'Sandwich' Plate add_buffer->assemble_plate add_compound->assemble_plate incubate Incubate with Shaking assemble_plate->incubate analyze Analyze Concentrations (LC-MS/MS) incubate->analyze calculate Calculate Papp Value analyze->calculate G Hypothetical Signaling Pathway Modulation receptor GPCR Target g_protein G-Protein Activation receptor->g_protein Ligand Binding azepane Azepane Carboxylate (Antagonist) azepane->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Benchmarking the Performance of Benzyl 7-oxoazepane-2-carboxylate in a Model Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stereoselective reduction of cyclic β-keto esters is a critical transformation in the synthesis of chiral nitrogen-containing heterocyclic scaffolds. This guide provides a comparative benchmark for the performance of Benzyl 7-oxoazepane-2-carboxylate in a model asymmetric reduction reaction. Due to the limited direct experimental data on this specific substrate, this analysis is based on the performance of closely related structural analogs, primarily N-protected 6-oxopiperidine-2-carboxylates and ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate.

The model reaction chosen for this benchmark is the stereoselective reduction of the ketone moiety to a secondary alcohol, a key step in accessing chiral hydroxy-azepane and piperidine derivatives which are valuable building blocks in medicinal chemistry. This guide compares the efficacy of common biocatalytic and chemical reduction methods.

Performance Comparison in Stereoselective Reduction

The following tables summarize the performance of different reduction methods on substrates analogous to this compound. The key performance indicators are reaction yield, diastereomeric excess (d.e.), and enantiomeric excess (e.e.).

Biocatalytic Reduction

Biocatalytic methods, employing whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or isolated enzymes such as ketoreductases (KREDs), are renowned for their high stereoselectivity under mild reaction conditions.

SubstrateBiocatalystYield (%)d.e. (%)e.e. (%)Product ConfigurationReference
Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylateCandida parapsilosis SC16347-97.499.8cis-(3R,4R)[1]
Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylatePichia methanolica SC16415-99.598.2cis-(3R,4R)[1]
Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylateBaker's Yeast (non-fermenting)-73>95cis-(3R,4R)[1]
N-tert-butoxycarbonyl-4-oxopiperidine-3-carboxylic acid ethyl esterBaker's Yeast (fermenting)-Complete~0 (racemic)-[2]
N-tert-butoxycarbonyl-4-oxopiperidine-3-carboxylic acid ethyl esterBaker's Yeast (non-fermenting)--24-41-[2]

Note: Yield data was not always available in the cited literature.

Chemical Reduction

Chemical reductions, often utilizing metal hydrides or catalytic hydrogenation, offer an alternative approach. While potentially less selective than biocatalytic methods, they can be highly efficient and offer different stereochemical outcomes.

SubstrateReagent/CatalystYield (%)Diastereomeric Ratio (cis:trans)Reference
Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylateSodium Borohydride (NaBH₄)--[1]

Note: Specific diastereomeric ratios and yields for the chemical reduction of these specific analogs were not detailed in the available literature, though NaBH₄ reduction is a standard procedure that typically results in a mixture of diastereomers.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for the biocatalytic and chemical reduction of N-protected cyclic β-keto esters.

Biocatalytic Reduction using Candida parapsilosis

This protocol is adapted from the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate.[1]

1. Culture Preparation:

  • A vegetative inoculum is prepared by cultivating Candida parapsilosis SC16347 in a suitable medium containing glucose, yeast extract, and peptone.

  • The culture is incubated at 28 °C with shaking at 200 rpm for 48 hours.

2. Biotransformation:

  • The vegetative inoculum is transferred to a fermentation medium.

  • The substrate, ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, is added to the culture to a final concentration of 1 g/L.

  • The fermentation is carried out at 28 °C with shaking for 72-96 hours.

  • The progress of the reduction is monitored by HPLC.

3. Product Isolation and Analysis:

  • After the reaction is complete, the culture broth is extracted with an organic solvent such as ethyl acetate.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.

Chemical Reduction using Sodium Borohydride

This is a general procedure for the reduction of a cyclic β-keto ester.

1. Reaction Setup:

  • The substrate, for example, ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, is dissolved in a suitable protic solvent like methanol or ethanol in a round-bottom flask.

  • The flask is cooled in an ice bath to 0 °C.

2. Reduction:

  • Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The amount of NaBH₄ is typically 1 to 1.5 molar equivalents relative to the substrate.

  • The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • Water is carefully added to quench any remaining NaBH₄.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting crude product, a mixture of diastereomeric alcohols, is purified by column chromatography to separate the isomers.

Visualizing the Workflow and Comparative Logic

The following diagrams illustrate the experimental workflow for the benchmarked reduction methods and the logical framework for comparing their performance.

experimental_workflow cluster_biocatalytic Biocatalytic Reduction cluster_chemical Chemical Reduction B1 Inoculum Preparation B2 Fermentation & Substrate Addition B1->B2 B3 Biotransformation B2->B3 B4 Extraction & Purification B3->B4 B5 Stereochemical Analysis (HPLC) B4->B5 C1 Substrate Dissolution & Cooling C2 Addition of Reducing Agent C1->C2 C3 Reaction C2->C3 C4 Quenching & Work-up C3->C4 C5 Purification & Isomer Separation C4->C5 C6 Stereochemical Analysis (NMR, HPLC) C5->C6

Figure 1. Comparative experimental workflows for biocatalytic and chemical reductions.

comparison_logic cluster_criteria Performance Criteria Start Stereoselective Reduction of This compound Method Choice of Reduction Method Start->Method Biocatalytic Biocatalytic Method->Biocatalytic Chemical Chemical Method->Chemical Yield Yield Biocatalytic->Yield DE Diastereoselectivity (d.e.) Biocatalytic->DE EE Enantioselectivity (e.e.) Biocatalytic->EE Chemical->Yield Chemical->DE Chemical->EE Outcome Optimal Chiral Alcohol Synthesis Yield->Outcome DE->Outcome EE->Outcome

Figure 2. Logical framework for comparing reduction method performance.

References

Safety Operating Guide

Proper Disposal of Benzyl 7-oxoazepane-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. For researchers, scientists, and drug development professionals handling Benzyl 7-oxoazepane-2-carboxylate, adherence to proper disposal protocols is essential to ensure personnel safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on its chemical structure and general principles of laboratory waste management is warranted.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Potential Hazards: While specific toxicity data is limited, preliminary safety information suggests that this compound may be harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, minimizing direct contact and aerosol generation is a primary safety objective.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's hazardous waste program.[2][3] Do not dispose of this chemical down the drain or in regular trash.[3][4]

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous chemical waste.[3]

    • This includes the pure compound, solutions, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials.

    • Segregate this waste from other waste streams to avoid incompatible mixtures. For instance, keep it separate from strong acids, bases, and oxidizers.[5]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred for liquid waste.[2]

    • Ensure the container is in good condition with a secure, tight-fitting lid.[5]

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other solvents or chemicals present with their approximate concentrations.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][5]

    • The SAA should be at or near the point of generation and away from general laboratory traffic.[2]

    • Keep the waste container closed at all times, except when adding waste.[2][3]

  • Disposal Request:

    • Once the waste container is full or you have completed the experiments generating this waste, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup and disposal.[2]

    • Follow your institution's specific procedures for requesting a hazardous waste collection.

  • Empty Container Disposal:

    • An "empty" container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[3][6]

    • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[3][6]

    • After proper rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[3]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste in SAA55 gallons[2]
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kg (solid)[2]
Maximum Storage Time in SAA (if limits not exceeded)12 months[2]

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, including compounds like this compound.

G start Waste Generated (this compound) is_hazardous Is the waste hazardous? start->is_hazardous treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Yes non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No segregate Segregate into Compatible Waste Streams treat_as_hazardous->segregate label_container Use Labeled, Compatible, Sealed Container segregate->label_container store_in_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_in_saa request_pickup Contact EHS for Waste Pickup store_in_saa->request_pickup end Proper Disposal Complete request_pickup->end

References

Essential Safety and Operational Guidance for Handling Benzyl 7-oxoazepane-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals working with Benzyl 7-oxoazepane-2-carboxylate must adhere to stringent safety protocols to ensure personal safety and proper disposal. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this chemical compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is essential to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields
GogglesChemical splash goggles
Hand Protection GlovesNitrile or neoprene, disposable
Body Protection Lab CoatStandard laboratory coat
Protective ClothingChemically resistant apron or suit as needed
Respiratory MaskStandard surgical mask or N95 respirator
Specialized Glove BoxFor handling toxic or irritating substances

Operational Plan: Handling and Storage

Handling:

  • Avoid Contact: Direct contact with the skin and eyes should be strictly avoided.

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of any potential vapors or dust.

  • Glove Box Usage: For procedures involving potentially toxic or irritating reactions, the use of a glove box is recommended to provide an additional layer of containment.

Storage:

  • Short-term: For storage periods of 1-2 weeks, maintain the compound at -4°C.

  • Long-term: For longer storage, it is recommended to keep the compound at -20°C.

  • Container: Store in a tightly sealed, properly labeled container to prevent contamination and degradation.

Disposal Plan

The disposal of this compound and any associated waste must be handled with care to prevent environmental contamination.

  • Waste Classification: All waste generated from experiments involving this compound should be classified and segregated.

  • Professional Disposal: The classified waste must be handed over to a licensed and professional biological and chemical waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Application: Synthesis of Smoothened (Smo) Receptor Antagonists

This compound serves as a key reactant in the synthesis of Smoothened (Smo) receptor antagonists. These antagonists are significant in the research and potential treatment of cancers related to the Hedgehog (Hh) signaling pathway. The following diagram illustrates the initial step in a published synthetic route where this compound is converted to an enol triflate, a crucial intermediate for developing these antagonists.

G cluster_0 Synthesis of a Key Intermediate for Smoothened Receptor Antagonists A This compound B LHMDS in THF at -78°C A->B Step 1: Deprotonation C Comins' Reagent in THF B->C Step 2: Reaction D Enol Triflate Intermediate C->D Formation E Spirocyclic Azepane-based Smo Antagonists D->E Further Synthesis

Caption: Synthetic pathway from this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 7-oxoazepane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 7-oxoazepane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.